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  • Product: Di-tert-butyl octane-1,8-diyldicarbamate
  • CAS: 82409-00-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of di-tert-butyl octane-1,8-diyldicarbamate

An In-Depth Technical Guide to Di-tert-butyl octane-1,8-diyldicarbamate: Structure, Synthesis, and Applications for Advanced Research Audience: Researchers, scientists, and drug development professionals. Core Directive:...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Di-tert-butyl octane-1,8-diyldicarbamate: Structure, Synthesis, and Applications for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide deviates from rigid templates to provide a narrative that is both scientifically rigorous and practically insightful, focusing on the causality behind its chemical properties and applications.

Executive Summary

Di-tert-butyl octane-1,8-diyldicarbamate is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure is defined by a linear eight-carbon (octane) backbone, providing a specific degree of length and conformational flexibility. This central spacer is terminated at both ends by amine functionalities that are chemically masked with tert-butoxycarbonyl (Boc) protecting groups.[1][2] This configuration makes the molecule an invaluable building block, particularly as a homobifunctional crosslinker or spacer.[1] The utility of this compound stems directly from the well-established chemistry of the Boc group, which is stable under a wide range of synthetic conditions yet can be selectively and cleanly removed under acidic treatment.[3][4] This guide elucidates the detailed chemical structure, provides a robust synthetic protocol, and explores its applications in advanced fields such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Part 1: Molecular Identity and Core Chemical Structure

Nomenclature and Chemical Identifiers

Precise identification is critical for reproducibility in research and development. The compound is cataloged under several names and identifiers across chemical databases.

IdentifierValueSource(s)
Common Name di-tert-Butyl octane-1,8-diyldicarbamate[5][6]
IUPAC Name tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate[1][2]
CAS Number 82409-00-5[1][7][8]
Molecular Formula C18H36N2O4[2]
Molecular Weight 344.50 g/mol [2][7]
SMILES CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OC(C)(C)C[1][6]
InChI Key YLKUQZHLQVRJEV-UHFFFAOYSA-N[1][5][6]
Analysis of the Chemical Structure

The structure of di-tert-butyl octane-1,8-diyldicarbamate can be deconstructed into three key functional components:

  • The Octane-1,8-diyl Backbone: A flexible, lipophilic eight-carbon aliphatic chain (-(CH₂)₈-). This linker component is crucial as it dictates the spatial separation between the two terminal functional groups. Its length and flexibility are key design elements when engineering molecules to bridge two distinct points, such as two proteins or a protein and a payload.

  • Carbamate Linkages: The -(NH)-(C=O)-O- group serves as the stable covalent link between the octane backbone and the protecting groups. Carbamates are significantly more resistant to hydrolysis than esters and offer a robust connection point.

  • Tert-Butoxycarbonyl (Boc) Protecting Groups: The Boc group, -C(=O)OC(CH₃)₃, is one of the most widely used amine protecting groups in organic synthesis.[3] Its inclusion is the most defining feature of the molecule, rendering the otherwise highly reactive terminal primary amines inert to a wide array of nucleophilic and basic conditions. The steric bulk of the tert-butyl moiety physically hinders the nitrogen's lone pair, preventing unwanted side reactions.

Below is the 2D chemical structure of the molecule: Chemical structure of di-tert-butyl octane-1,8-diyldicarbamate

Part 2: The Indispensable Role of the Boc Protecting Group

Understanding di-tert-butyl octane-1,8-diyldicarbamate necessitates a deep appreciation for the chemistry of its terminal Boc groups. The choice of a protecting group is a critical strategic decision in multi-step synthesis.

Expertise in Action: Why Choose Boc Protection?

The Boc group is employed due to a combination of stability and selective lability. It is exceptionally stable to bases, nucleophiles, and reductive conditions (e.g., catalytic hydrogenation), allowing for extensive chemical modifications on other parts of a molecule without disturbing the protected amines. However, its true power lies in its clean and efficient removal under specific acidic conditions, a property known as acid-lability.[4] This "on/off" control over the amine's reactivity is fundamental to modern drug development and complex molecule synthesis.[3]

The Deprotection Mechanism: A Self-Validating System

The removal of the Boc group is a trustworthy and high-yielding process, typically achieved with strong acids like trifluoroacetic acid (TFA). The mechanism proceeds through a pathway that avoids harsh conditions and generates benign byproducts.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • C-O Bond Cleavage: This protonation weakens the tert-butyl C-O bond, leading to its cleavage and the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas. The tert-butyl cation is scavenged, often by reacting with the acid's counter-ion or by eliminating a proton to form isobutylene.

This clean decomposition ensures that the desired free diamine is generated without competing side reactions, a hallmark of a self-validating protocol.

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node BocNHR Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbonyl BocNHR->Protonated + H+ TFA Trifluoroacetic Acid (TFA) (H+) TFA->Protonated CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) Protonated->CarbamicAcid C-O Cleavage tButylCation tert-Butyl Cation Protonated->tButylCation FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H+

Caption: Logical workflow of the acid-catalyzed deprotection of a Boc-protected amine.

Part 3: Synthesis and Experimental Protocol

Synthetic Strategy

The synthesis of di-tert-butyl octane-1,8-diyldicarbamate is a straightforward and high-yielding nucleophilic acylation reaction. The nucleophilic primary amine groups of the 1,8-diaminooctane starting material attack the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride"). The reaction is typically performed in a suitable aprotic solvent.

G cluster_reactants Reactants cluster_products Products reactant_node reactant_node reagent_node reagent_node product_node product_node condition_node condition_node Diamine 1,8-Diaminooctane Reaction Diamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction Target Di-tert-butyl octane-1,8-diyldicarbamate Reaction->Target Byproduct tert-Butanol + CO₂ Reaction->Byproduct Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Conditions

Caption: High-level overview of the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1,8-Diaminooctane

  • Di-tert-butyl dicarbonate (Boc₂O)[9]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1,8-diaminooctane in anhydrous DCM (approx. 10 mL per gram of diamine).

  • Cooling: Place the flask in an ice bath (0 °C) and stir the solution for 10-15 minutes. Causality: This exothermic reaction is cooled to prevent potential side reactions and ensure controlled addition.

  • Reagent Addition: Dissolve 2.2 equivalents of di-tert-butyl dicarbonate in a minimal amount of DCM and add it dropwise to the stirred diamine solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic impurities and the byproduct, tert-butoxycarbamic acid.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a white solid[5], can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Part 4: Applications in Drug Development and Beyond

The true value of di-tert-butyl octane-1,8-diyldicarbamate is as a versatile building block. After synthesis, one or both Boc groups can be removed to reveal the reactive amines, which can then be conjugated to other molecules.

  • Homobifunctional Crosslinker: Following deprotection of both amine groups, the resulting 1,8-diaminooctane can be coupled to two identical molecules, acting as a simple crosslinker.

  • Spacer in Complex Molecules: The eight-carbon chain provides a defined and flexible spacer, which is a critical design parameter in constructing molecules like PROTACs. In a PROTAC, a linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length and nature of this linker are paramount for achieving effective ternary complex formation and subsequent target degradation. The octane backbone of this molecule provides an ideal starting point for building such linkers.

  • Building Block for ADC Linkers: In Antibody-Drug Conjugates, a linker connects a cytotoxic payload to a monoclonal antibody. The properties of this linker, including its length and hydrophobicity, influence the ADC's stability, solubility, and efficacy. Boc-protected diamines serve as foundational components for synthesizing these more complex linker systems.[1]

  • Chemical Camouflage: In a forensic context, the addition of Boc groups to illicit drugs like methamphetamine has been identified as a method of chemical concealment.[10] By creating a new derivative, traffickers can attempt to evade standard detection techniques.[10]

References

  • J&K Scientific. (n.d.). di-tert-Butyl octane-1,8-diyldicarbamate | 82409-00-5. Retrieved from [Link]

  • PubChem. (n.d.). Di-tert-butyl octane-1,8-diyldicarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Di-tert-butyl bicarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]

  • Kendhale, A. M., Gonnade, R. G., & Sanjayan, G. J. (2008). Di tert -butyl N , N ′-(octahydropentalene-2,5-diyl)dicarbamate. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Google Patents. (2008). CN101172950A - Method for synthesizing di-tert-butyl dicarbonic acid ester.
  • Johnson, C. S., & Bogun, B. (n.d.). Chemical camouflage: illicit drug concealment using di-tert-butyldicarbonate. PHF Science. Retrieved from [Link]

Sources

Exploratory

Di-tert-butyl octane-1,8-diyldicarbamate: A Technical Guide to Physicochemical Properties and Therapeutic Bioconjugation

Executive Summary Di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5), widely known as N,N'-Di-Boc-1,8-octanediamine, is a symmetrically protected aliphatic diamine[1]. Featuring an eight-carbon lipophilic spacer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5), widely known as N,N'-Di-Boc-1,8-octanediamine, is a symmetrically protected aliphatic diamine[1]. Featuring an eight-carbon lipophilic spacer flanked by two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, this molecule is a foundational building block in modern medicinal chemistry. It is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex supramolecular scaffolds[2]. This whitepaper details its physicochemical profile, structural rationale, and provides validated protocols for its synthesis and integration into drug development pipelines.

Physicochemical Profiling and Structural Rationale

Understanding the physical properties of Di-tert-butyl octane-1,8-diyldicarbamate is crucial for predicting its behavior in organic synthesis and purification workflows. It is commercially available from major chemical suppliers, including Sigma-Aldrich[3] and BLD Pharm.

Quantitative Data Summary
PropertyValue
Chemical Name Di-tert-butyl octane-1,8-diyldicarbamate
CAS Number 82409-00-5[1]
Molecular Formula C18H36N2O4[1]
Molecular Weight 344.49 g/mol [1]
Physical State White to off-white solid[4]
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in Water
SMILES CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OC(C)(C)C[5]
The Causality of Structural Design

In the context of PROTACs and ADCs, the linker is not a passive element; it actively dictates the spatial orientation and physicochemical properties of the conjugate.

  • The 8-Carbon Spacer: An 8-carbon aliphatic chain provides approximately 10–12 Å of linear extension. This specific length is often the "Goldilocks" zone for PROTACs—it is long enough to prevent steric clashing between the target Protein of Interest (POI) and the E3 ligase, yet short enough to avoid the severe entropic penalties associated with highly flexible, excessively long PEG chains. Furthermore, the purely aliphatic nature increases the overall lipophilicity (LogP), strategically enhancing the cell permeability of orally bioavailable degraders.

  • Dual Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles and basic conditions during complex multi-step syntheses. It is completely orthogonal to other common protecting groups (like Fmoc or Alloc) and can be cleanly removed under mild acidic conditions, releasing only volatile byproducts (isobutylene and carbon dioxide).

Chemical Synthesis & Validation Protocol

The synthesis of Di-tert-butyl octane-1,8-diyldicarbamate relies on the exhaustive nucleophilic acyl substitution of 1,8-diaminooctane with di-tert-butyl dicarbonate (Boc2O)[6]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Synthesis Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 1,8-diaminooctane in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add 2.5 equivalents of Triethylamine (Et3N). The Et3N acts as both an acid scavenger and a nucleophilic catalyst. Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic nature of the subsequent addition.

  • Boc2O Addition: Dissolve 2.2 equivalents of Boc2O in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. The slight stoichiometric excess ensures complete di-protection, preventing the formation of mono-protected impurities.

  • Reaction Progression & In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain to detect primary amines. The complete disappearance of the baseline primary amine spot (which stains deep purple) and the appearance of a fast-moving, UV-inactive, Ninhydrin-negative spot confirms total conversion.

  • Workup and Isolation: Quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 0.1 M HCl (to remove unreacted Et3N and trace mono-amines), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a white solid[4].

Synthesis_Workflow N1 1,8-Diaminooctane (Starting Material) N2 Boc2O, Et3N, DCM (0°C -> RT, 12h) N1->N2 Nucleophilic Attack N3 Di-tert-butyl octane- 1,8-diyldicarbamate N2->N3 CO2 & t-BuOH Release N4 TFA/DCM Cleavage (Deprotection) N3->N4 Acidic Activation

Fig 1: Synthetic workflow and deprotection of Di-tert-butyl octane-1,8-diyldicarbamate.

Applications in Advanced Therapeutics (PROTACs)

Once integrated into a drug discovery pipeline as a bifunctional aliphatic linker[7], the Boc groups must be removed to expose the reactive primary amines for conjugation to target ligands (warheads) and E3 ligase recruiters.

Deprotection and Conjugation Protocol
  • Acidic Cleavage: Dissolve the purified Di-tert-butyl octane-1,8-diyldicarbamate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Incubation: Stir at room temperature for 2 hours. The acid-catalyzed cleavage mechanism generates tert-butyl cations (which eliminate to form isobutylene gas) and carbamic acids (which decarboxylate to release CO2).

  • Recovery: Evaporate the volatiles under a stream of nitrogen, followed by high vacuum. The resulting product is the 1,8-diaminooctane di-TFA salt.

  • Conjugation: The di-TFA salt can be directly utilized in standard amide coupling reactions (e.g., using HATU/DIPEA) to attach the E3 ligase ligand on one terminus and the target protein warhead on the other.

PROTAC_Complex POI Target Protein (Protein of Interest) Warhead Target Ligand (Warhead) POI->Warhead Binding Ubiquitin Ubiquitination & Proteasomal Degradation POI->Ubiquitin Degradation Pathway Linker 8-Carbon Aliphatic Linker (Derived from 82409-00-5) Warhead->Linker Covalent Bond E3Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) Linker->E3Ligand Covalent Bond E3Ligase E3 Ubiquitin Ligase (Cereblon / VHL) E3Ligand->E3Ligase Binding E3Ligase->POI Induced Proximity

Fig 2: Logical relationship of the 8-carbon linker within a PROTAC-induced ternary complex.

Handling, Storage, and Safety

As an authoritative standard for laboratory safety, Di-tert-butyl octane-1,8-diyldicarbamate must be stored in a cool, dry environment (typically 2–8°C or room temperature in a desiccator) to prevent slow hydrolysis of the Boc groups over extended periods. While generally recognized as stable and non-hazardous under standard conditions, it should be handled with appropriate personal protective equipment (PPE) to avoid respiratory or dermal irritation.

References

  • PubChem . "Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063". National Institutes of Health (NIH). URL:[Link]

Sources

Foundational

Desymmetrization of Symmetrical Polyamines: Mechanistic Insights and Protocols for the Mono-Boc Protection of 1,8-Octanediamine

Executive Summary In advanced organic synthesis, drug development, and materials science, 1,8-octanediamine serves as a critical C8​ building block. However, utilizing symmetrical diamines in multi-step syntheses present...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, drug development, and materials science, 1,8-octanediamine serves as a critical C8​ building block. However, utilizing symmetrical diamines in multi-step syntheses presents a fundamental challenge: the selective monofunctionalization of one terminus while leaving the other available for subsequent orthogonal reactions. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness against nucleophiles and bases, coupled with its facile removal under mild acidic conditions.

This whitepaper provides an in-depth technical analysis of the mechanism behind Boc protection using di-tert-butyl dicarbonate ( Boc2​O ), explores the statistical thermodynamics of desymmetrization, and outlines a self-validating, highly scalable protocol for the selective mono-Boc protection of 1,8-octanediamine.

The Core Mechanism of Boc Protection

The reaction between an aliphatic amine and Boc2​O is a classic acyl substitution driven by an irreversible thermodynamic sink. Understanding this mechanism is crucial for troubleshooting reaction stalling or byproduct formation.

  • Nucleophilic Attack : The primary amine of 1,8-octanediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc2​O [4].

  • Tetrahedral Intermediate : This attack forms an unstable, negatively charged tetrahedral intermediate.

  • Elimination : The intermediate collapses, expelling tert-butyl carbonate as a leaving group.

  • Decarboxylation (The Driving Force) : The tert-butyl carbonate leaving group is highly unstable and rapidly breaks down into carbon dioxide ( CO2​ ) gas and tert-butanol [4]. The evolution of CO2​ gas renders the entire reaction irreversible, pulling the equilibrium entirely toward the protected product [8].

Causality Note: While bases like triethylamine (TEA) are often added to Boc protections, aliphatic amines like 1,8-octanediamine are sufficiently nucleophilic to react without an exogenous base. The basicity of the amine itself, or the resulting tert-butoxide intermediate, is sufficient to abstract the remaining proton [5].

Mechanism A 1,8-Octanediamine (Nucleophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Boc2O (Electrophile) B->C Carbonyl Site D tert-Butyl Carbonate Leaving Group C->D Elimination E N-Boc-1,8-octanediamine (Product) C->E Proton Transfer F CO2 (Gas) + tert-Butanol D->F Decarboxylation (Driving Force)

Caption: Logical mechanism of Boc protection highlighting the decarboxylation driving force.

The Statistical Challenge of Desymmetrization

Because the two primary amine groups on 1,8-octanediamine are separated by a long aliphatic chain, they are electronically and sterically independent. They possess identical pKa​ values. If 1.0 equivalent of Boc2​O is added directly to 1.0 equivalent of the diamine, the result is a statistical mixture: roughly 25% unreacted diamine, 50% mono-Boc product, and 25% di-Boc byproduct.

To bypass this statistical limitation, chemists employ two primary strategies:

Strategy A: The Large Excess Method

By using a massive excess of the diamine (typically 5 to 10 equivalents) and adding Boc2​O very slowly, the local concentration of unreacted diamine always dwarfs the mono-protected product, statistically favoring mono-protection [2].

  • Drawback: Highly wasteful and requires tedious aqueous washes to remove the massive excess of starting material.

Strategy B: In Situ Mono-Protonation (The Preferred Method)

This elegant approach uses 1.0 equivalent of an acid (such as HCl or Me3​SiCl ) to protonate exactly half of the amine groups in the system [1]. Because the protonated ammonium salt ( −NH3+​ ) is entirely non-nucleophilic, only the remaining free amines ( −NH2​ ) can react with Boc2​O [3].

Quantitative Comparison of Strategies
StrategyReagent Stoichiometry (Diamine : Acid : Boc2​O )Typical Mono-Boc YieldSelectivityScalability
Statistical Addition 1.0 : 0 : 1.0~40-50%Poor (High di-Boc)High
Large Excess 5.0 - 10.0 : 0 : 1.075-85%GoodLow (Wasteful)
In Situ Mono-Protonation 1.0 : 1.0 : 1.080-90%ExcellentVery High

Experimental Workflows & Self-Validating Protocols

The following protocol utilizes the In Situ Mono-Protonation method, leveraging HCl or Me3​SiCl (which generates HCl in situ when reacting with methanol) to achieve high selectivity [1].

Workflow Step1 Dissolve 1,8-Octanediamine in MeOH (0°C) Step2 Add 1 eq. HCl or Me3SiCl (Mono-protonation) Step1->Step2 Step3 Add 1 eq. Boc2O (Slow Dropwise) Step2->Step3 Step4 Stir at RT (CO2 Evolution) Step3->Step4 Step5 Aqueous Workup & Base Neutralization Step4->Step5 Step6 DCM Extraction & Purification Step5->Step6

Caption: Step-by-step experimental workflow for the in situ mono-protonation strategy.

Step-by-Step Protocol: Mono-Boc Protection of 1,8-Octanediamine

1. Preparation and Solvation

  • Action: Dissolve 1.0 equivalent of 1,8-octanediamine in anhydrous methanol (MeOH). Cool the flask to 0 °C using an ice bath.

  • Causality: Methanol is chosen because it effectively solubilizes both the free aliphatic amine and its resulting hydrochloride salt. Cooling to 0 °C controls the exothermic nature of the upcoming acid-base reaction.

2. Mono-Protonation

  • Action: Add 1.0 equivalent of freshly distilled Me3​SiCl (or 1.0 eq of HCl gas dissolved in MeOH) dropwise to the stirring solution [1]. Allow the mixture to warm to room temperature.

  • Self-Validation: A white precipitate may briefly form at the bottom of the flask as local concentrations of the di-hydrochloride salt spike, but this will equilibrate and dissolve as the system reaches a thermodynamic equilibrium of predominantly mono-protonated species [3].

3. Electrophilic Addition

  • Action: Add 1.0 equivalent of Boc2​O dissolved in a small volume of MeOH dropwise to the reaction mixture.

  • Causality: Dropwise addition prevents localized high concentrations of Boc2​O , further suppressing the formation of the di-Boc byproduct.

4. Reaction Progression

  • Action: Stir the mixture at room temperature for 1 to 2 hours.

  • Self-Validation: You must observe the evolution of gas bubbles ( CO2​ ). The cessation of bubbling is a strong visual indicator that the decarboxylation—and thus the reaction—has reached completion [4]. Never run this reaction in a sealed, closed system to prevent pressure explosions [7].

5. Workup and Phase Separation

  • Action: Evaporate the methanol under reduced pressure. Dilute the residue with water (50 mL) and wash the aqueous layer with diethyl ether ( 2×75 mL).

  • Causality: The desired mono-Boc product is currently protonated (as an ammonium salt) and highly water-soluble. Any di-Boc byproduct formed is highly lipophilic and will partition into the ether layer, effectively purifying the product without chromatography [1].

6. Free-Basing and Extraction

  • Action: Adjust the aqueous layer to pH > 12 using 2N NaOH . Extract the aqueous layer with dichloromethane (DCM) ( 3×50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure [1].

  • Causality: The strong base deprotonates the ammonium salt, rendering the mono-Boc-1,8-octanediamine neutral and highly soluble in DCM.

Analytical Validation

To ensure the integrity of the synthesized N-Boc-1,8-octanediamine, the following analytical checks should be performed:

  • TLC (Thin Layer Chromatography): Use a Ninhydrin stain. The mono-protected product contains a free primary amine and will stain a deep purple/pink upon heating. The di-Boc byproduct lacks free amines and will not stain with Ninhydrin.

  • 1H NMR Spectroscopy: Look for the massive 9-proton singlet at approximately δ 1.44 ppm, corresponding to the tert-butyl group. Integration of this peak relative to the methylene protons adjacent to the amines ( δ ~2.6 - 3.1 ppm) will confirm a 1:1 ratio of Boc group to diamine backbone.

  • Mass Spectrometry (ESI-MS): Confirm the presence of the [M+H]+ peak for mono-Boc-1,8-octanediamine ( m/z≈245.2 ).

References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Journal of the Mexican Chemical Society (2017) URL:[Link]

  • Selective Mono-BOC Protection of Diamines Synthetic Communications (2007) URL:[Link]

  • Boc Protection Mechanism (Boc2O) Common Organic Chemistry URL:[Link]

  • Boc Protection Mechanism (Boc2O + Base) Common Organic Chemistry URL:[Link]

  • Terminology of Antibody Drug for Boc Chemistry GenScript URL:[Link]

Exploratory

1H and 13C NMR spectra analysis of di-tert-butyl octane-1,8-diyldicarbamate

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of Di-tert-butyl octane-1,8-diyldicarbamate Executive Summary & Molecular Context In modern drug discovery—particularly in the design of Proteolysis Targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of Di-tert-butyl octane-1,8-diyldicarbamate

Executive Summary & Molecular Context

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and polyamine conjugates—aliphatic diamines serve as critical linker moieties. The 8-carbon aliphatic chain of 1,8-diaminooctane provides an optimal spatial geometry and flexibility for biological target engagement[1]. However, to prevent unwanted nucleophilic side reactions during complex multi-step syntheses, the highly reactive primary amines must be masked.

The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose, yielding di-tert-butyl octane-1,8-diyldicarbamate (CAS 82409-00-5)[2]. Commercially available as a stable intermediate[3], this compound must be rigorously characterized before downstream coupling. This whitepaper provides an authoritative, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule, establishing a self-validating framework for synthetic chemists.

Mechanistic Principles of Boc-Protection and NMR Shielding

The introduction of the Boc group fundamentally alters the electronic environment of the octane core. The carbamate moiety (-NH-COO-tBu) exerts a moderately electron-withdrawing inductive effect.

  • Deshielding Causality: This electronegativity pulls electron density away from the adjacent α -protons (C1 and C8), shifting their resonance from ~2.6 ppm in the free amine to ~3.1 ppm in the protected carbamate.

  • Symmetry & Equivalence: In a fully di-Boc protected system, the molecule possesses C2v​ symmetry on the NMR timescale. This renders the two halves of the molecule magnetically equivalent, simplifying the 8-carbon chain into just 4 distinct carbon signals and 4 distinct aliphatic proton environments[4].

NMRLogic Sub1 Boc Group (-C(CH3)3) H1_1 1H: ~1.44 ppm (s, 18H) Sub1->H1_1 C13_1 13C: ~28.4 ppm / ~79.0 ppm Sub1->C13_1 Sub2 Carbamate (NH-C=O) H1_2 1H: ~4.55 ppm (br s, 2H) Sub2->H1_2 C13_2 13C: ~156.0 ppm Sub2->C13_2 Sub3 Alpha-CH2 (-CH2-NH) H1_3 1H: ~3.10 ppm (q, 4H) Sub3->H1_3 C13_3 13C: ~40.6 ppm Sub3->C13_3 Sub4 Aliphatic Chain (C3-C6) H1_4 1H: ~1.30 ppm (m, 8H) Sub4->H1_4 C13_4 13C: ~26-30 ppm Sub4->C13_4

Logical mapping of functional groups to their respective 1H and 13C NMR chemical shifts.

Experimental Protocols: Synthesis & Sample Preparation

To ensure high-fidelity NMR data, the sample must be synthesized and purified using a self-validating workflow. The presence of unreacted amines will drastically skew chemical shifts due to hydrogen bonding and rapid proton exchange.

Step-by-Step Synthesis & Purification
  • Reaction Setup: Dissolve 1,8-diaminooctane (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et 3​ N, 2.5 equiv) as a non-nucleophilic base.

  • Protection: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc 2​ O, 2.2 equiv) dropwise to control the exothermic evolution of CO 2​ . Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Use a Ninhydrin stain; the disappearance of the deep purple spot confirms the complete consumption of the primary amine.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure di-Boc product.

NMR Sample Preparation Protocol
  • Massing: Weigh exactly 15 mg of the purified compound for 1 H NMR (increase to 40 mg for 13 C NMR to ensure an adequate signal-to-noise ratio for quaternary carbons).

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference (0.00 ppm).

  • Acquisition: Transfer the homogenous solution to a precision 5 mm NMR tube. Acquire data at 298 K using a 400 MHz (or higher) spectrometer.

SynthesisWorkflow Start 1,8-Diaminooctane (Starting Material) Reagents Boc2O, Et3N, DCM (0 °C to RT, 12h) Start->Reagents Reaction Nucleophilic Acyl Substitution (Carbamate Formation) Reagents->Reaction Crude Crude Di-Boc Product (Contains Mono-Boc Impurity) Reaction->Crude Purification Silica Column Chromatography (Hexane/EtOAc) Crude->Purification Pure Pure Di-tert-butyl octane-1,8-diyldicarbamate Purification->Pure NMRPrep Dissolve in CDCl3 (TMS Internal Standard) Pure->NMRPrep

Workflow for the synthesis and NMR preparation of di-Boc protected 1,8-diaminooctane.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of di-tert-butyl octane-1,8-diyldicarbamate is highly diagnostic. The integration values serve as an internal validation metric: the ratio of the Boc singlet to the α -CH 2​ multiplet must be exactly 18:4 (or 4.5:1).

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
4.50 - 4.60 br s2H-NH - (Carbamate)Deshielded by the adjacent carbonyl. Broadened due to quadrupolar relaxation of 14 N and restricted C-N bond rotation.
3.05 - 3.15 q / m4H α -CH 2​ (-CH 2​ -NH-Boc)Deshielded by the electronegative nitrogen. Splits into a multiplet (often appearing as a quartet, J≈6.5 Hz) due to coupling with the adjacent β -CH 2​ and the NH proton.
1.44 s18H-C(CH 3​ ) 3​ (Boc groups)Highly shielded, equivalent methyl protons. Appears as a massive, intense singlet due to 9 equivalent protons per Boc group.
1.40 - 1.50 m4H β -CH 2​ Aliphatic protons, slightly deshielded by proximity to the carbamate group. Note: Often overlaps with the base of the Boc singlet.
1.25 - 1.35 m8H γ , δ -CH 2​ Bulk aliphatic chain. Shielded environment typical of saturated hydrocarbon backbones.

13 C NMR Spectral Analysis

The 13 C NMR spectrum confirms the carbon framework. Because the molecule is symmetric, the 18 total carbons resolve into only 7 distinct signals (2 from the Boc group, 1 carbonyl, and 4 from the symmetric octane chain).

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Structural Rationale
156.0 Quaternary (C=O)Carbamate CarbonylHighly deshielded due to the double bond to oxygen and single bond to nitrogen.
79.0 Quaternary (C)Boc Quaternary C (-C (CH 3​ ) 3​ )Deshielded by the adjacent oxygen atom of the carbamate ester linkage.
40.6 Secondary (CH 2​ ) α -C H 2​ Deshielded by the directly attached electronegative nitrogen atom.
30.0 Secondary (CH 2​ ) β -C H 2​ Intermediate shielding; experiences a β -effect from the carbamate group.
29.2 Secondary (CH 2​ ) γ -C H 2​ Standard aliphatic backbone carbon.
28.4 Primary (CH 3​ )Boc Methyls (-C(C H 3​ ) 3​ )Shielded primary carbons. High intensity due to 6 equivalent carbons across the molecule.
26.7 Secondary (CH 2​ ) δ -C H 2​ Most shielded aliphatic backbone carbon, located furthest from the heteroatoms at the center of the chain.

Troubleshooting & Quality Control: Mono-Boc vs. Di-Boc

A primary failure mode in this workflow is incomplete protection, yielding mono-Boc-1,8-diaminooctane . NMR spectroscopy is highly diagnostic for identifying this impurity.

In a pure di-Boc system, the C2v​ symmetry dictates that only one α -CH 2​ signal is observed at ~3.10 ppm. If the mono-Boc impurity is present, the symmetry is broken. The 1 H NMR spectrum will exhibit a loss of the 18:4 integration ratio and will display two distinct α -CH 2​ signals:

  • A multiplet at ~3.10 ppm (adjacent to the Boc-protected amine).

  • A new triplet at ~2.68 ppm (adjacent to the free primary amine, -CH 2​ -NH 2​ ).

If the ~2.68 ppm signal is detected, the batch must be subjected to further column chromatography or re-subjected to Boc 2​ O to drive the reaction to completion.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Title: di-tert-Butyl octane-1,8-diyldicarbamate (CAS 82409-00-5)

Sources

Foundational

Solubility Profile and Solvent-Driven Handling Strategies for Di-tert-butyl octane-1,8-diyldicarbamate

Executive Summary In modern synthetic organic chemistry, particularly in the development of PROTAC (Proteolysis Targeting Chimera) linkers, supramolecular assemblies, and complex polyamines, di-tert-butyl octane-1,8-diyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry, particularly in the development of PROTAC (Proteolysis Targeting Chimera) linkers, supramolecular assemblies, and complex polyamines, di-tert-butyl octane-1,8-diyldicarbamate (commonly known as N,N'-di-Boc-1,8-diaminooctane, CAS: 82409-00-5) serves as a critical intermediate. As a Senior Application Scientist, I frequently encounter workflow bottlenecks stemming from a fundamental misunderstanding of intermediate solubility.

This whitepaper provides an authoritative, mechanistically grounded analysis of the solubility profile of di-tert-butyl octane-1,8-diyldicarbamate. By understanding the thermodynamic interplay between its hydrophobic octyl core and sterically hindered carbamate termini, researchers can optimize reaction conditions, streamline purifications, and design self-validating experimental protocols.

Physicochemical Grounding: The Causality of Solvation

The solubility of di-tert-butyl octane-1,8-diyldicarbamate is dictated by its molecular architecture (C18H36N2O4, MW: 344.49 g/mol )[1]. The molecule consists of a highly flexible, non-polar 8-carbon aliphatic chain flanked by two tert-butoxycarbonyl (Boc) protecting groups.

Mechanistic Drivers of Solubility
  • London Dispersion Forces: The central octyl chain and the terminal tert-butyl groups contribute massive lipophilic character, driving high affinity for non-polar and weakly polar organic solvents.

  • Hydrogen Bond Acceptance: The carbamate carbonyl oxygens act as potent hydrogen bond acceptors. However, the carbamate nitrogen protons are sterically shielded by the bulky tert-butyl groups, severely limiting their ability to act as hydrogen bond donors.

  • Hydrophobic Effect: In aqueous media, the inability of water to form a hydrogen-bonding network around the massive lipophilic surface area results in an insurmountable entropic penalty, rendering the compound strictly insoluble in water[2].

Solvation SM Di-tert-butyl octane-1,8-diyldicarbamate (Solid State) PolarAprotic Polar Aprotic Solvents (DCM, THF, DMF) SM->PolarAprotic High Affinity NonPolar Non-Polar Solvents (Hexanes, Toluene) SM->NonPolar Moderate Affinity Aqueous Aqueous Media (Water, Buffers) SM->Aqueous Repulsion Solvated Highly Solvated State (Thermodynamically Favored) PolarAprotic->Solvated H-Bond Acceptance & Dipole-Dipole Partially Moderate Solvation (Alkyl Chain Driven) NonPolar->Partially London Dispersion Forces Insoluble Insoluble Aggregation (Hydrophobic Effect) Aqueous->Insoluble High Enthalpic Penalty

Thermodynamic pathways of di-tert-butyl octane-1,8-diyldicarbamate solvation in various media.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for synthesis and purification, the empirical solubility data for di-tert-butyl octane-1,8-diyldicarbamate is categorized below. The data reflects standard ambient temperature and pressure (SATP) conditions.

Solvent ClassificationSpecific SolventEmpirical SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)Highly Soluble (>200 mg/mL)Optimal polarizability; interacts favorably with both the lipophilic core and carbamate dipoles.
Polar Aprotic Tetrahydrofuran (THF)Highly Soluble (>200 mg/mL)Strong dipole-dipole interactions with the Boc carbonyls.
Polar Protic Methanol (MeOH) / EthanolSoluble (~100 mg/mL)H-bond donation from the solvent to the carbamate carbonyls overcomes the lipophilicity of the octyl chain.
Non-Polar Hexanes / HeptaneModerately Soluble (10-50 mg/mL)Solvation driven entirely by London dispersion forces with the aliphatic chain and tert-butyl groups.
Aqueous Water / Saline BuffersInsoluble (<0.1 mg/mL)Massive entropic penalty (hydrophobic effect); lack of sufficient H-bond donors on the solute.

Self-Validating Experimental Protocols

The following protocols demonstrate how to leverage the solubility profile of di-tert-butyl octane-1,8-diyldicarbamate during its most common application: acidolytic deprotection to yield the free 1,8-diaminooctane[3].

Protocol 1: Acidolytic Cleavage (Deprotection) in DCM/TFA

Causality: Dichloromethane (DCM) is selected as the co-solvent because it perfectly solvates the highly lipophilic starting material. Trifluoroacetic acid (TFA) acts as the proton donor. The 1:1 v/v ratio balances rapid cleavage kinetics with manageable gas evolution. Furthermore, DCM's low boiling point (39.6 °C) allows for facile removal of the solvent and excess TFA under reduced pressure, preventing thermal degradation.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g (2.9 mmol) of di-tert-butyl octane-1,8-diyldicarbamate in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Validation Check: The solution must become completely transparent, confirming full solvation.

  • Acidification: Cool the flask to 0 °C using an ice bath. Dropwise, add 10 mL of neat TFA over 5 minutes.

    • Validation Check: Observe effervescence. The release of CO₂ and isobutylene gas serves as a real-time kinetic indicator of the cleavage reaction[].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The starting material will be absent, and a bright purple spot will appear at the baseline, confirming the formation of the highly polar diamine bis-TFA salt.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure (rotary evaporator) at 30 °C to yield a viscous oil. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual TFA.

Protocol 2: Liquid-Liquid Extraction (Free-Basing the Diamine)

Causality: The resulting 1,8-diaminooctane bis-TFA salt is highly polar and water-soluble, representing a complete inversion of the starting material's solubility profile. To recover the free base, the aqueous layer must be basified to suppress protonation, forcing the diamine back into an organic phase.

Step-by-Step Methodology:

  • Aqueous Solvation: Dissolve the crude bis-TFA salt from Protocol 1 in 15 mL of deionized water.

  • Basification: Slowly add 2M aqueous NaOH until the pH of the solution exceeds 12.

    • Validation Check: Use universal indicator paper. A pH > 12 is critical to ensure both primary amines (pKa ~ 10.5) are fully deprotonated. The solution may become cloudy as the free base precipitates or forms an emulsion.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 × 20 mL).

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure 1,8-diaminooctane as a colorless liquid or low-melting solid.

    • Validation Check: Perform a mass balance calculation. A recovery of ~380-400 mg indicates a near-quantitative yield (>90%).

Workflow Start Di-Boc-1,8-diaminooctane in DCM TFA Add TFA (1:1 v/v) at 0°C to RT Start->TFA Reaction Acidolytic Cleavage (CO2 & Isobutylene release) TFA->Reaction Acid Catalysis Concentration Vacuum Concentration (Remove volatile DCM/TFA) Reaction->Concentration TLC Validation Salt 1,8-Diaminooctane Bis-TFA Salt (Water Soluble) Concentration->Salt Complete Conversion Basification Aqueous NaOH (pH > 12) & DCM Extraction Salt->Basification Phase Transfer Product Free 1,8-Diaminooctane (Organic Layer) Basification->Product Isolation

Step-by-step workflow for the acidolytic deprotection and isolation of 1,8-diaminooctane.

Conclusion

The handling of di-tert-butyl octane-1,8-diyldicarbamate is a masterclass in exploiting solubility differentials. By recognizing that the molecule is fundamentally a lipophilic core masked by polarizable but non-hydrogen-bond-donating carbamates, researchers can predict its behavior across various solvent systems. Implementing the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing yield losses during deprotection and purification phases.

References

  • National Center for Biotechnology Information (PubChem). Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063. Retrieved from[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from[Link]

Sources

Exploratory

Thermal stability and melting point of di-tert-butyl octane-1,8-diyldicarbamate

An In-Depth Technical Guide on the Thermal Stability and Melting Point of Di-tert-butyl octane-1,8-diyldicarbamate As a Senior Application Scientist, I approach the physicochemical characterization of linker molecules li...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermal Stability and Melting Point of Di-tert-butyl octane-1,8-diyldicarbamate

As a Senior Application Scientist, I approach the physicochemical characterization of linker molecules like di-tert-butyl octane-1,8-diyldicarbamate (commonly known as N,N'-di-Boc-1,8-diaminooctane) not merely as a data-gathering exercise, but as a fundamental prerequisite for successful downstream drug development and materials synthesis. This compound, characterized by an 8-carbon aliphatic chain flanked by two tert-butyloxycarbonyl (Boc) protected primary amines, is a critical building block in the synthesis of PROTACs, peptide mimetics, and functionalized polyamides[1].

Understanding its thermal properties—specifically its melting point ( Tm​ ) and thermal degradation kinetics ( Td​ )—is essential to prevent premature deprotection during high-temperature synthetic steps (such as continuous-flow chemistry) or melt-extrusion formulations[2]. This whitepaper provides a comprehensive, self-validating framework for analyzing these critical thermal parameters.

Physicochemical Profiling: Structural Causality of Thermal Behavior

The thermal behavior of di-tert-butyl octane-1,8-diyldicarbamate is governed by a delicate balance between the flexibility of its aliphatic core and the rigid, hydrogen-bonding capacity of its carbamate termini.

  • Melting Point Dynamics: The long, flexible octane chain introduces high conformational entropy, which generally depresses the melting point compared to shorter or more rigid aliphatic diamines. However, the urethane (carbamate) linkages counteract this by forming strong intermolecular hydrogen bonds (N-H ··· O=C) within the crystal lattice. Consequently, the compound typically presents as a low-melting solid (approx. 60 °C – 80 °C), highly dependent on the crystallization solvent and polymorphic state.

  • Thermal Stability: The Boc group is intrinsically labile to heat. While highly stable at room temperature under neutral conditions, elevated temperatures (>150 °C) provide the activation energy required for a concerted pericyclic elimination[2][3]. This thermal deprotection does not require an acid catalyst; it is driven purely by heat, yielding the free 1,8-diaminooctane, carbon dioxide, and isobutylene gas[2].

Thermal_Degradation_Pathway A Di-tert-butyl octane-1,8-diyldicarbamate (Intact Precursor) B Thermal Activation (T > 180 °C) A->B C Concerted Pericyclic Elimination (Transition State) B->C D Isobutylene (Gas) [-112.2 g/mol] C->D E Carbon Dioxide (Gas) [-88.0 g/mol] C->E F 1,8-Diaminooctane [Residual Mass: ~41.9%] C->F

Fig 1. Mechanistic pathway of the thermal deprotection of di-Boc-1,8-diaminooctane.

Quantitative Data Summary

To provide a baseline for your analytical workflows, the theoretical and empirically observed thermal parameters for di-tert-butyl octane-1,8-diyldicarbamate are summarized below.

Thermal PropertyAnalytical MethodExpected Value RangeMechanistic Driver
Melting Point ( Tm​ ) DSC60 °C – 80 °CIntermolecular H-bonding of carbamates vs. octane chain entropy.
Onset of Decomposition ( Td,onset​ ) TGA~180 °C – 200 °CThermal lability of the tert-butoxycarbonyl C-O bond[2].
Peak Decomposition ( Tmax​ ) TGA (DTG curve)~220 °C – 240 °CConcerted pericyclic elimination of isobutylene and CO2[2].
Residual Mass (at 300 °C) TGA~41.9%Theoretical mass of the remaining 1,8-diaminooctane (144.26 g/mol ) after loss of 2x Boc groups (200.24 g/mol ).

Self-Validating Experimental Protocols

To ensure data integrity, thermal analysis must be conducted using self-validating systems. The following methodologies detail the exact steps and the causality behind each choice to guarantee reproducible characterization.

Thermal_Analysis_Workflow N1 Sample Preparation (2-5 mg, Pt/Al Pans) N2 Atmospheric Control (N2 Purge @ 50 mL/min) N1->N2 N3 Thermal Ramp (10 °C/min, 20-400 °C) N2->N3 N4 DSC Analysis (Endothermic Melting) N3->N4 Heat Flow N5 TGA Analysis (Mass Loss Kinetics) N3->N5 Mass Change

Fig 2. Standardized workflow for the thermal characterization of Boc-protected diamines.

Protocol A: Precision Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting endotherm without interference from trace solvent volatilization.

  • System Suitability & Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: Indium brackets the expected temperature range of our Boc-diamine, ensuring sensor linearity and accuracy.

  • Sample Preparation: Weigh 2.0 – 5.0 mg of di-tert-butyl octane-1,8-diyldicarbamate into an aluminum DSC pan.

  • Hermetic Sealing with Pinhole: Seal the pan hermetically, but pierce a microscopic pinhole in the lid. Causality: The pinhole prevents internal pressure buildup from trace moisture or residual crystallization solvents, which would artificially shift the melting endotherm, while still maintaining a uniform thermal environment.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: Prevents condensation of atmospheric moisture on the sensor at lower temperatures and eliminates oxidative noise.

  • Thermal Ramp: Equilibrate at 20 °C, then heat at a rate of 10 °C/min to 120 °C.

  • Data Extraction: Calculate the melting point using the extrapolated onset temperature of the endothermic peak, not the peak maximum. Causality: The onset temperature is an intrinsic thermodynamic property of the material, whereas the peak maximum is artificially influenced by the sample mass and heating rate.

Protocol B: Thermal Degradation Kinetics via Thermogravimetric Analysis (TGA)

Objective: To quantify the thermal stability limit and confirm the stoichiometric loss of the Boc protecting groups.

  • System Suitability: Run a Calcium Oxalate Monohydrate standard to verify the mass-loss accuracy across three distinct temperature degradation steps.

  • Sample Loading: Tare a Platinum (Pt) or high-temperature Alumina pan. Weigh 5.0 – 10.0 mg of the sample into the pan. Causality: Platinum is selected over standard aluminum because the thermal deprotection reaches temperatures (up to 400 °C) that approach the softening point of standard aluminum pans, ensuring baseline stability.

  • Inert Purge (Critical Step): Establish a strict Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Oxygen must be entirely excluded. If oxygen is present, the aliphatic octane backbone will undergo premature oxidative scission, confounding the mass loss data which must be isolated purely to the thermal elimination of the Boc groups[3].

  • Thermal Ramp: Heat the sample from 50 °C to 400 °C at a rate of 10 °C/min.

  • Kinetic Analysis:

    • Identify the Td,5%​ (temperature at 5% weight loss) as the absolute ceiling for safe processing or continuous-flow synthesis[2].

    • Calculate the first derivative of the mass loss curve (DTG) to identify Tmax​ (peak decomposition rate).

    • Verify the residual mass at 300 °C. A plateau at approximately 41.9% validates that the Boc groups have cleanly eliminated as isobutylene and CO2​ , leaving the intact 1,8-diaminooctane core.

References

  • PubChem - Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ACS Publications - Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: Organic Process Research & Development (ACS) URL:[Link]

Sources

Foundational

A Technical Guide to the Structural Landscape of Di-tert-butyl octane-1,8-diyldicarbamate and its Analogs for Drug Development Professionals

This technical guide provides a comprehensive analysis of di-tert-butyl octane-1,8-diyldicarbamate, a molecule of interest in synthetic and medicinal chemistry. We will delve into its known physicochemical properties and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of di-tert-butyl octane-1,8-diyldicarbamate, a molecule of interest in synthetic and medicinal chemistry. We will delve into its known physicochemical properties and address the current landscape of its structural data. In the absence of published crystallographic data for this specific linear compound, this guide will present a detailed crystallographic analysis of a structurally related cyclic analog, Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate, to provide valuable structural insights for researchers in the field.

Introduction to Di-tert-butyl octane-1,8-diyldicarbamate

Di-tert-butyl octane-1,8-diyldicarbamate (N,N'-Bis(t-butoxycarbonyl)-1,8-octanediamine) is a symmetrical molecule featuring a flexible eight-carbon aliphatic chain flanked by two tert-butoxycarbonyl (Boc) protecting groups.[1] The Boc groups are widely utilized in organic synthesis, particularly in peptide chemistry, to temporarily mask the reactivity of primary and secondary amines.[2][3] The linear octane diamine core provides a flexible spacer, making this molecule a valuable building block for the synthesis of various longer-chain organic molecules, including ligands for metal complexes, components of polymers, and linkers in drug-conjugate systems.

The inherent flexibility of the octyl chain, however, presents a significant challenge for crystallization, which is a prerequisite for single-crystal X-ray diffraction analysis. This likely explains the absence of its crystallographic data in the public domain. Understanding the three-dimensional structure of such molecules is crucial for predicting their interaction with biological targets and for the rational design of new chemical entities.

Physicochemical Properties of Di-tert-butyl octane-1,8-diyldicarbamate

While crystallographic data is not available, a summary of its key physicochemical properties has been compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₆N₂O₄[1]
Molecular Weight 344.49 g/mol [1]
IUPAC Name tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate[1][4]
CAS Number 82409-00-5[4][5][6]
Physical Form Solid[5]
InChI Key YLKUQZHLQVRJEV-UHFFFAOYSA-N[1][4][5]
Molecular Structure and Connectivity

The connectivity of the atoms in di-tert-butyl octane-1,8-diyldicarbamate dictates its chemical behavior. The molecule's key functional components are the two terminal tert-butyl groups, the carbamate linkages, and the central octane-1,8-diyl chain.

cluster_mol Di-tert-butyl octane-1,8-diyldicarbamate cluster_boc1 Boc Group 1 Details cluster_boc2 Boc Group 2 Details Boc_Group_1 tert-Butoxycarbonyl Group 1 Octane_Chain Octane-1,8-diyl Chain Boc_Group_1->Octane_Chain N-C Bond Carbamate1 Carbamate 1 (-NHCOO-) Boc_Group_2 tert-Butoxycarbonyl Group 2 Octane_Chain->Boc_Group_2 C-N Bond Carbamate2 Carbamate 2 (-NHCOO-) tBu1 tert-Butyl Group 1 tBu1->Carbamate1 O-C Bond tBu2 tert-Butyl Group 2 tBu2->Carbamate2 O-C Bond

Caption: Molecular components of di-tert-butyl octane-1,8-diyldicarbamate.

Crystallographic Analysis of a Constrained Analog: Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate

To provide researchers with a tangible example of the solid-state conformation of a related dicarbamate, we present the crystallographic data for Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate.[7][8] In this molecule, the flexible octyl chain is replaced by a rigid bicyclo[3.3.0]octane (octahydropentalene) core. This rigidity facilitates the growth of high-quality single crystals.

The crystal structure reveals that the central bicyclo[3.3.0]octane unit has a rigid ring junction, with both five-membered rings adopting an envelope conformation.[7][8] The tert-butylcarbamoyl side chains are in an extended conformation.[7][8] Intermolecular N—H⋯O hydrogen bonds link molecules related by c-glide symmetry, forming a two-dimensional layered structure.[7][8]

The following table summarizes the key crystallographic parameters for Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate.[7][8]

ParameterValue
Chemical Formula C₁₈H₃₂N₂O₄
Formula Weight 340.46 g/mol
Crystal System Monoclinic
Space Group P 2/c
a (Å) 33.161 (17)
b (Å) 6.060 (3)
c (Å) 9.926 (5)
β (°) 95.594 (9)
Volume (ų) 1985.2 (18)
Z 4
Temperature (K) 297 (2)
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³) 1.139
Absorption Coefficient (mm⁻¹) 0.08
R-factor (I > 2σ(I)) 0.056
wR-factor (all data) 0.134

The synthesis and crystallization of Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate were reported by Kendhale et al. (2008).[7] The following is a summary of their experimental procedure.

Step 1: Synthesis

  • Bicyclo[3.3.0]octane-2,5-dione is synthesized according to literature procedures.

  • The dione is converted to the corresponding diamine.

  • The resulting diamine is hydrogenated in the presence of a Palladium-on-carbon (Pd/C) catalyst in methanol.

  • In situ protection of the amino groups is carried out using Di-tert-butyl dicarbonate ((Boc)₂O).

  • The final product, (5-tert-Butoxycarbonylamino-octahydro-pentalen-2-yl)-carbamic acid tert-butyl ester, is purified.

Step 2: Crystallization

  • The purified compound is dissolved in a mixture of methanol and ethyl acetate (1:4 ratio).

  • Colorless, needle-like single crystals suitable for X-ray diffraction are obtained through slow evaporation of the solvent at room temperature.[7]

cluster_synthesis Synthesis cluster_crystallization Crystallization Start Bicyclo[3.3.0]octane-2,5-dione Hydrogenation Hydrogenation (Pd/C, Methanol) & In situ Boc Protection ((Boc)₂O) Start->Hydrogenation Product Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate Hydrogenation->Product Dissolution Dissolve in Methanol/Ethyl Acetate (1:4) Product->Dissolution Evaporation Slow Evaporation at Room Temperature Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals

Caption: Synthesis and crystallization workflow for the constrained analog.

Conclusion and Future Outlook

This guide has provided the known physicochemical properties of di-tert-butyl octane-1,8-diyldicarbamate and, in the absence of its own crystallographic data, has offered a detailed structural analysis of a rigid analog. The crystallographic data for Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate serves as a valuable reference point for understanding the conformational preferences of the Boc-protected amino groups and their potential for hydrogen bonding in the solid state.

For researchers and drug development professionals, the high flexibility of the linear octane-1,8-diyl chain in the title compound remains a critical consideration for its application. Future work to obtain experimental structural data could involve co-crystallization with other molecules to induce a more ordered packing arrangement or the use of computational modeling to predict its likely conformations in different environments. Such data would be invaluable for advancing its use in the rational design of new therapeutic agents and functional materials.

References

  • Kendhale, A. M., Gonnade, R. G., & Sanjayan, G. J. (2008). Di-tert-butyl N,N′-(octahydropentalene-2,5-diyl)dicarbamate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1149. [Link]

  • PubChem. (n.d.). Di-tert-butyl octane-1,8-diyldicarbamate. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2008). Di tert -butyl N , N ′-(octahydropentalene-2,5-diyl)dicarbamate. [Link]

  • Google Patents. (1987).
  • Google Patents. (1993).

Sources

Exploratory

Di-tert-butyl octane-1,8-diyldicarbamate CAS number and safety data sheet

An In-Depth Technical Guide to Di-tert-butyl octane-1,8-diyldicarbamate Section 1: Chemical Identification and Overview Di-tert-butyl octane-1,8-diyldicarbamate is a chemical compound commonly used in organic synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Di-tert-butyl octane-1,8-diyldicarbamate

Section 1: Chemical Identification and Overview

Di-tert-butyl octane-1,8-diyldicarbamate is a chemical compound commonly used in organic synthesis, particularly as a linker or spacer in the development of more complex molecules. Its structure features a central eight-carbon (octane) chain flanked by two carbamate functional groups, each protected by a tert-butyl group. This bifunctional nature makes it a valuable building block in various research and development applications.

Key Identifiers:

  • Chemical Name: tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate[1][2]

  • Synonyms: N,N'-Bis(t-butoxycarbonyl)-1,8-octanediamine, tert-butyl octane-1,8-diyldicarbamate[2][3]

  • CAS Number: 82409-00-5[1][3][4][5]

  • Molecular Formula: C18H36N2O4[2]

The tert-butoxycarbonyl (Boc) protecting groups are notable for their stability under many reaction conditions, yet they can be removed under acidic conditions, providing a strategic advantage in multi-step synthetic pathways.

Section 2: Comprehensive Safety Profile and Hazard Analysis

Understanding the safety profile of Di-tert-butyl octane-1,8-diyldicarbamate is critical for its handling in a laboratory setting. The following information is synthesized from Globally Harmonized System (GHS) classifications.

GHS Classification:

  • Signal Word: Warning[1][3]

  • Pictogram:

    • GHS07 (Harmful/Irritant)[1][3]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Statements): This compound requires careful handling to mitigate the risks identified by the hazard statements. Key precautionary measures include:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).[3]

  • Storage: P405 (Store locked up).[3]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

The causality for these precautions is directly linked to the compound's hazardous properties. For instance, the requirement for protective gloves (P280) is a direct consequence of its potential to cause skin irritation (H315). Similarly, use in a well-ventilated area (P271) is mandated by its potential to cause respiratory irritation (H335).

Section 3: Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below for ease of reference during experimental planning.

PropertyValueSource
Molecular Weight 344.5 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥96%[1][3][4]
Storage Temperature Store at room temperature[3]
InChI Key YLKUQZHLQVRJEV-UHFFFAOYSA-N[1][2][4]

Section 4: Standard Operating Protocol for Safe Handling

This protocol outlines a self-validating system for the safe handling of Di-tert-butyl octane-1,8-diyldicarbamate in a research environment. Each step is designed to mitigate the specific hazards associated with the compound.

1. Engineering Controls and Personal Protective Equipment (PPE) Assessment:

  • Step 1.1: Confirm that a certified chemical fume hood is available and functioning correctly. The potential for respiratory irritation (H335) makes this an essential engineering control.
  • Step 1.2: Don appropriate PPE before handling the container. This must include:
  • Nitrile gloves (or other chemically resistant gloves).
  • Safety glasses with side shields or chemical splash goggles.
  • A standard laboratory coat.
  • Step 1.3: The selection of this specific PPE ensemble is a direct response to the compound's classification as a skin (H315) and serious eye (H319) irritant.

2. Aliquoting and Weighing Procedure:

  • Step 2.1: Perform all manipulations, including container opening and weighing, within the chemical fume hood to prevent inhalation of dust or powder.
  • Step 2.2: Use a spatula to carefully transfer the solid compound to a tared weigh boat or reaction vessel. Avoid generating dust.
  • Step 2.3: Securely close the primary container immediately after use.
  • Step 2.4: Clean any residual powder from the spatula and weighing area using a damp cloth or towel, ensuring the waste is disposed of as chemical waste.

3. Emergency Response:

  • Step 3.1: In case of skin contact, immediately wash the affected area with copious amounts of soap and water as per P302+P352.
  • Step 3.2: For eye contact, flush with water for several minutes, removing contact lenses if possible, as mandated by P305+P351+P338.
  • Step 3.3: If inhaled, move the individual to fresh air (P304+P340).
  • Step 3.4: In case of ingestion, rinse the mouth (P330) and seek immediate medical attention.

Section 5: Visualized Safety and Response Workflow

The following diagram illustrates the logical workflow for responding to an accidental exposure to Di-tert-butyl octane-1,8-diyldicarbamate, reinforcing the protocols described above.

G cluster_exposure Accidental Exposure Event cluster_response Response Protocol Start Exposure Occurs Decision Type of Exposure? Start->Decision Skin Skin Contact: Wash with soap and water (P302+P352) Decision->Skin Skin Eye Eye Contact: Rinse with water for 15 min (P305+P351+P338) Decision->Eye Eye Inhalation Inhalation: Move to fresh air (P304+P340) Decision->Inhalation Inhalation Ingestion Ingestion: Rinse mouth (P330) Decision->Ingestion Ingestion SeekMedical Seek Medical Attention (P312) Skin->SeekMedical If irritation persists Eye->SeekMedical Inhalation->SeekMedical If feeling unwell Ingestion->SeekMedical

Sources

Protocols & Analytical Methods

Method

Bioconjugation techniques using di-tert-butyl octane-1,8-diyldicarbamate

Application Note: Advanced Stepwise Bioconjugation Utilizing Di-tert-butyl octane-1,8-diyldicarbamate Executive Summary & Strategic Rationale In the design of complex biomolecules, Proteolysis Targeting Chimeras (PROTACs...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Stepwise Bioconjugation Utilizing Di-tert-butyl octane-1,8-diyldicarbamate

Executive Summary & Strategic Rationale

In the design of complex biomolecules, Proteolysis Targeting Chimeras (PROTACs), and targeted fluorescent probes, the selection of an optimal spacer is critical. Di-tert-butyl octane-1,8-diyldicarbamate (CAS 82409-00-5), commonly known as N,N'-di-Boc-1,8-octanediamine, serves as a highly versatile, hydrophobic 8-carbon linker [1].

The Causality of Protection: A common pitfall in bioconjugation is attempting to use unprotected homobifunctional diamines (like 1,8-octanediamine) directly with activated esters (e.g., NHS esters). Because both primary amines are equally reactive, this approach inevitably leads to stochastic cross-linking, yielding a complex mixture of mono-labeled products, bis-labeled dimers, and unreacted starting material.

By utilizing the di-Boc protected derivative, researchers can enforce an orthogonal, stepwise assembly . The strategic workflow involves a controlled mono-deprotection to expose a single reactive amine, coupling it to the first pharmacophore or biomolecule, followed by a global deprotection of the second amine for the final conjugation step. This methodology has been successfully employed to extend the distance between pharmacophores and fluorophores, such as in the development of cannabinoid type 2 (CB2) receptor ligands, where the lipophilic 8-carbon chain enhances receptor affinity [2].

Physicochemical Profiling & Analytical Markers

To ensure a self-validating workflow, it is imperative to establish baseline analytical markers for the linker at each stage of the conjugation process.

Table 1: Physicochemical Properties & IPC Mass Spectrometry Data

Compound StateChemical FormulaExact MassExpected LC-MS Peak [M+H]⁺Strategic Function
Di-Boc Diamine (Starting Material)C₁₈H₃₆N₂O₄344.27345.3 m/zInert, hydrophobic storage precursor[1].
Mono-Boc Diamine (Intermediate 1)C₁₃H₂₈N₂O₂244.22245.2 m/zMono-reactive handle for primary coupling.
Free Diamine (Over-deprotected impurity)C₈H₂₀N₂144.16145.2 m/zImpurity marker; indicates overly harsh deprotection.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of the inert di-Boc precursor into a heterobifunctional conjugate. Every step includes In-Process Controls (IPCs) to validate the chemical state before proceeding.

Protocol A: Selective Mono-Deprotection

Achieving selective mono-deprotection on a symmetric di-Boc molecule requires strict stoichiometric control. While advanced continuous-flow thermal deprotection [3] and Iron(III)-catalyzed methods [4] exist, the most robust benchtop method relies on controlled acidic cleavage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (344.5 mg) of Di-tert-butyl octane-1,8-diyldicarbamate in 10 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Chill the reaction flask to 0°C in an ice bath under an argon atmosphere to suppress the reaction kinetics of the second deprotection event.

  • Acid Addition: Add 1.0 equivalent of 4N HCl in dioxane (250 µL) dropwise over 15 minutes.

  • Agitation & Monitoring: Stir for 2 hours at 0°C.

  • IPC Validation (Self-Validation Check): Sample 5 µL of the reaction, dilute in methanol, and run LC-MS. You must observe the emergence of the 245.2 m/z peak (Mono-Boc). If the 145.2 m/z peak (fully deprotected) exceeds 10% relative abundance, quench immediately.

  • Workup & Purification: Quench with 0.5 M NaOH to pH 10. Extract with DCM (3 x 15 mL). The organic layer will contain unreacted di-Boc and mono-Boc, while the fully deprotected diamine partitions into the aqueous layer. Purify the organic concentrate via flash chromatography (DCM:MeOH 9:1 with 1% Et₃N) to isolate pure Mono-Boc-1,8-octanediamine.

Protocol B: Stepwise Heterobifunctional Conjugation

Once the mono-Boc linker is isolated, it can be sequentially conjugated to two different biomolecules (Molecule A and Molecule B).

Phase 1: First Amine Coupling

  • Dissolve Molecule A-NHS ester (e.g., a fluorescent dye or PROTAC ligase ligand) (1.0 eq) in anhydrous DMF.

  • Add Mono-Boc-1,8-octanediamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir at room temperature for 2-4 hours.

  • IPC Validation: Confirm the disappearance of the Molecule A-NHS peak and the formation of the Conjugate 1 mass via LC-MS.

Phase 2: Global Deprotection

  • Isolate Conjugate 1 and dissolve in a 50% Trifluoroacetic Acid (TFA) / 50% DCM solution (v/v).

  • Stir at room temperature for 30 minutes. The Boc group is rapidly cleaved, releasing CO₂ and isobutylene gas.

  • Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.

  • IPC Validation: LC-MS must show a mass shift of -100 Da (loss of the Boc group), confirming the exposure of the terminal primary amine.

Phase 3: Second Amine Coupling

  • Dissolve the newly deprotected Conjugate 1 in DMF. Adjust pH to 8.0 using DIPEA (critical, as the amine is currently a TFA salt).

  • Add Molecule B-NHS ester (1.1 eq) and stir for 4 hours.

  • Purify the final heterobifunctional bioconjugate via Preparative HPLC.

Pathway Visualization

The following diagram illustrates the logical progression of the orthogonal bioconjugation strategy, highlighting how the di-Boc protection prevents unwanted polymerization.

BioconjugationWorkflow N1 Di-Boc-1,8-octanediamine (Inert Precursor) N2 Mono-Boc-1,8-octanediamine (Reactive Primary Amine) N1->N2 Controlled Mono-Deprotection (1.0 eq HCl or FeCl3 catalysis) N3 Intermediate Conjugate (Biomolecule A - C8 - NH-Boc) N2->N3 Amine Coupling (Biomolecule A-NHS, pH 7.5-8.0) N4 Deprotected Conjugate (Biomolecule A - C8 - NH2) N3->N4 Global Deprotection (50% TFA/DCM) N5 Final Heterobifunctional Conjugate (Biomolecule A - C8 - Biomolecule B) N4->N5 Second Amine Coupling (Biomolecule B-NHS)

Caption: Stepwise orthogonal bioconjugation workflow utilizing a di-Boc protected 8-carbon spacer.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13753063, Di-tert-butyl octane-1,8-diyldicarbamate." PubChem, [Link]

  • Spinella, M., et al. "Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold." National Institutes of Health (PMC), [Link]

  • Cole, K. P., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development (ACS Publications), [Link]

  • Padrón, J. I., et al. "A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)." Digital CSIC, [Link]

Application

Application Note: Step-by-Step Boc Deprotection of di-tert-butyl octane-1,8-diyldicarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context di-tert-butyl octane-1,8-diyldicar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5), frequently referred to as N,N'-di-Boc-1,8-octanediamine, is a highly versatile aliphatic linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and complex macrocyclic therapeutics[1]. The robust tert-butyloxycarbonyl (Boc) protecting group ensures the chemical stability of the terminal primary amines during upstream synthetic modifications.

However, the quantitative and clean removal of these two Boc groups to liberate the free octane-1,8-diamine is a critical juncture in the synthetic pipeline. As a Senior Application Scientist, I have observed that improper deprotection often leads to incomplete cleavage, hygroscopic salt formation, or downstream coupling failures due to residual acid. This guide provides a field-proven, self-validating framework for executing this transformation with high fidelity.

Mechanistic Principles of Boc Cleavage

To troubleshoot and optimize deprotection, one must first understand the underlying chemical causality. The cleavage of the Boc group is an acid-catalyzed elimination process [2]. Unlike base-labile protecting groups (e.g., Fmoc), Boc requires highly acidic conditions to initiate the deprotection cascade[3].

  • Protonation: The strong acid protonates the carbonyl oxygen of the carbamate, increasing its electrophilicity and destabilizing the C-O bond[2].

  • Heterolytic Cleavage: The protonated intermediate undergoes fragmentation, releasing a highly stable tert-butyl cation and a transient carbamic acid intermediate[3].

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas. This gas evolution provides an irreversible thermodynamic driving force that pushes the reaction to completion[4].

  • Salt Formation: The resulting free primary amine is immediately protonated by the excess acid in the matrix, yielding the corresponding diamine salt (either a bis-TFA or bis-HCl salt)[4].

Mechanism A di-Boc-1,8-octanediamine (Protected) B Protonated Carbamate A->B + Strong Acid (H+) C Carbamic Acid + t-Butyl Cation B->C Heterolytic Cleavage D Octane-1,8-diamine Salt + CO2 ↑ + Isobutene ↑ C->D Decarboxylation (-CO2)

Figure 1: Acid-catalyzed mechanistic pathway of Boc deprotection.

Comparative Reagent Selection: TFA vs. HCl

The choice of acid is not arbitrary; it is dictated by the desired physical state of the final salt and the specific downstream application. Based on published experimental data and laboratory experience, highlights distinct operational differences between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)[5].

Table 1: Quantitative and Qualitative Comparison of Deprotection Reagents

ParameterProtocol A: TFA in DCM (50% v/v)Protocol B: 4M HCl in 1,4-Dioxane
Reaction Kinetics Moderate (1 to 4 hours)Rapid (30 minutes to 2 hours)
By-product State bis-TFA salt (Often a thick, hygroscopic oil)bis-HCl salt (Often a white crystalline solid)
Acid Volatility High (Easily removed in vacuo)Low (Requires anti-solvent precipitation)
Visual Progress Cue Active CO₂ gas bubblingPrecipitation of the insoluble HCl salt
Best Used For... General solution-phase synthesisIsolating stable, weighable solid intermediates

Validated Experimental Protocols

Workflow S1 1. Substrate Dissolution (Anhydrous DCM or Dioxane) S2 2. Acid Addition (TFA or 4M HCl in Dioxane) S1->S2 S3 3. Reaction Incubation (Stir at RT, 0.5 - 4 hours) S2->S3 S4 4. Analytical Monitoring (TLC with Ninhydrin / LC-MS) S3->S4 S5 5. Solvent Removal (Rotary Evaporation in vacuo) S4->S5 S6 6. Co-evaporation / Work-up (Toluene azeotrope or Filtration) S5->S6

Figure 2: Step-by-step experimental workflow for Boc deprotection.

Protocol A: Deprotection using TFA in Dichloromethane (DCM)

This is the industry-standard method for broad-spectrum Boc removal[6].

  • Substrate Preparation: Dissolve di-tert-butyl octane-1,8-diyldicarbamate in anhydrous DCM to a concentration of ~0.1 M.

    • Causality: Anhydrous DCM provides a non-nucleophilic environment that stabilizes the intermediate carbocations without participating in deleterious side reactions[5].

  • Acid Introduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add an equal volume of TFA dropwise to achieve a 50% v/v concentration.

    • Causality: The initial protonation of the carbamate oxygen is highly exothermic. Cooling the system prevents thermal degradation and controls the rapid evolution of CO₂ gas, mitigating the risk of solvent bumping[2].

  • Reaction Incubation: Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours. Ensure the flask is vented (e.g., via a nitrogen bubbler or a loose septum).

    • Causality: The steric bulk of the tert-butyl groups requires sustained ambient thermal energy for complete kinetic conversion. Venting is a critical safety and thermodynamic requirement; allowing CO₂ gas to escape prevents dangerous pressure buildup and drives the reaction equilibrium forward irreversibly[4].

  • Primary Concentration: Concentrate the reaction mixture in vacuo using a rotary evaporator.

    • Causality: Rapidly removes the volatile DCM and the bulk of the unreacted TFA, halting the acidic environment.

  • Azeotropic Co-evaporation (Critical Step): Resuspend the residual oil in toluene (3× volume) and evaporate in vacuo. Repeat this process three times.

    • Causality: The resulting octane-1,8-diamine bis-TFA salt is notoriously oily and hygroscopic. Toluene forms a low-boiling azeotrope with TFA, efficiently stripping away residual strongly bound acid that could otherwise poison downstream amide coupling steps[5].

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

Preferred when a highly pure, crystalline solid intermediate is required[7].

  • Substrate Preparation: Dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane.

    • Causality: Dioxane is a polar aprotic solvent that readily solubilizes the Boc-protected diamine while remaining completely inert to strong acids.

  • Acid Introduction: Add 5 to 10 equivalents of commercially available 4M HCl in 1,4-dioxane at room temperature.

    • Causality: This reagent provides a strictly anhydrous source of strong acid. The absence of water is crucial to prevent the hydrolytic cleavage of other sensitive functional groups if present in more complex derivatives[5].

  • Reaction Incubation: Stir vigorously at room temperature for 30 minutes to 2 hours.

    • Causality: As the Boc groups are cleaved, the highly polar octane-1,8-diamine bis-HCl salt forms. Because this salt is insoluble in dioxane, it will begin to precipitate as a white crystalline solid. This precipitation serves as a self-validating visual cue that the reaction is proceeding successfully[5].

  • Isolation via Anti-Solvent: Add cold anhydrous diethyl ether to the reaction mixture, then isolate the precipitate via vacuum filtration. Wash the filter cake with additional cold ether.

    • Causality: Diethyl ether acts as a powerful anti-solvent, driving the complete precipitation of the bis-HCl salt. The ether wash effectively removes any residual organic impurities, cleaved tert-butyl byproducts, and excess HCl, yielding a highly pure, bench-stable solid[5].

Analytical Validation & Trustworthiness Systems

To ensure absolute trustworthiness in your synthetic workflow, rely on self-validating analytical checkpoints rather than assumption of yield.

  • Thin-Layer Chromatography (TLC): Standard EtOAc/Hexane mixtures will fail to resolve the highly polar free diamine. Use a highly polar mobile phase (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Ninhydrin Staining (Binary Validation): The starting material (di-Boc protected) will not stain with ninhydrin because the amines are masked. Upon successful deprotection, the liberated primary amines will react instantly with the ninhydrin stain upon gentle heating to form Ruhemann's purple. This provides a definitive, binary visual confirmation of success.

  • LC-MS Profiling: The starting material di-tert-butyl octane-1,8-diyldicarbamate exhibits an [M+H]⁺ peak at m/z 345.3. Monitor the reaction until this peak completely disappears and is replaced by the free octane-1,8-diamine [M+H]⁺ peak at m/z 145.2.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 13753063, Di-tert-butyl octane-1,8-diyldicarbamate. Available at:[Link]

Sources

Method

Application Note: Synthesis and Formulation of Asymmetric Ionizable Lipid Nanoparticles using Di-tert-butyl Octane-1,8-diyldicarbamate Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Rationale Executive Summary The efficacy of mRNA-based therapeutics is fundamentally d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Rationale

Executive Summary

The efficacy of mRNA-based therapeutics is fundamentally dependent on the delivery vehicle. Lipid nanoparticles (LNPs) are the clinical gold standard, yet their endosomal escape efficiency remains a critical bottleneck. Recent structural-activity relationship (SAR) studies demonstrate that asymmetric ionizable lipids —lipids possessing two structurally distinct hydrophobic tails—exhibit superior in vivo delivery efficacy compared to their symmetric counterparts[1].

This application note details a robust, self-validating methodology for synthesizing asymmetric ionizable lipids using di-tert-butyl octane-1,8-diyldicarbamate (CAS 82409-00-5)[2] as a highly controlled structural precursor. By leveraging this Boc-protected diamine, formulation scientists can execute stepwise, orthogonal alkylations to engineer precise cone-shaped lipid geometries. We further provide a standardized microfluidic protocol for formulating these derivatives into high-yielding, monodisperse mRNA-LNPs.

Scientific Rationale: The Causality of Asymmetric Design

The Precursor Advantage

Di-tert-butyl octane-1,8-diyldicarbamate is a fully protected 1,8-octanediamine. Direct alkylation of unprotected diamines often yields a chaotic statistical mixture of symmetric, over-alkylated, and under-alkylated products. Starting with a di-Boc protected precursor allows for stoichiometric mono-deprotection . This isolates one primary amine for initial functionalization, completely preventing symmetric over-alkylation and ensuring high-purity synthesis of asymmetric architectures[3].

Mechanism of Enhanced Endosomal Escape

The transition of the LNP membrane from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ) is the primary biophysical driver of endosomal membrane disruption.

  • Symmetric Lipids: Tend to form cylindrical geometries that stabilize the lamellar phase, trapping the LNP inside the endosome.

  • Asymmetric Lipids: The mismatch in tail length or branching lowers the packing density and increases bilayer fluidity. Upon protonation in the acidic endosome (pH ~5.5), the asymmetric lipid adopts a pronounced cone shape , drastically lowering the energy barrier required to form the fusogenic HII​ phase, thereby maximizing cytosolic mRNA release[1][4].

Synthesis A Di-Boc-1,8-octanediamine (Precursor) B Controlled TFA Addition (0°C, 1 eq) A->B C Mono-Boc-1,8-octanediamine (Intermediate) B->C D Alkylation 1 (Epoxide/Acrylate) C->D E Asymmetric Core (Boc-Protected) D->E F Full Deprotection (Excess TFA) E->F G Alkylation 2 (Biodegradable Tail) F->G H Asymmetric Ionizable Lipid (AIL) G->H

Stepwise synthesis of asymmetric ionizable lipids from a di-Boc precursor.

Protocol I: Chemical Synthesis of Asymmetric Ionizable Lipids (AIL)

This protocol outlines the synthesis of an asymmetric lipid featuring one branched alkyl tail (for fluidity) and one ester-containing tail (for biodegradability)[5].

Phase A: Controlled Mono-Deprotection
  • Preparation: Dissolve 10 mmol of di-tert-butyl octane-1,8-diyldicarbamate in 50 mL of anhydrous dichloromethane (DCM) under argon. Cool the flask to 0°C in an ice bath.

  • TFA Addition: Slowly add 10 mmol (1.0 equivalent) of Trifluoroacetic acid (TFA) dropwise over 30 minutes.

    • Causality: The low temperature and strict 1:1 stoichiometry kinetically favor the removal of only a single Boc group, preserving the second amine.

  • Reaction & Workup: Stir for 2 hours at 0°C. Quench with saturated NaHCO3​ to neutralize the TFA. Extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent.

  • Self-Validation Check: Analyze the crude product via LC-MS.

    • Pass Criteria: Major peak at m/z [M+H]+=245.2 (mono-Boc). The absence of m/z 145.1 (fully deprotected) confirms stoichiometric control.

Phase B: First Alkylation (Branched Tail)
  • Reaction: Dissolve the mono-Boc intermediate (5 mmol) in 20 mL of absolute ethanol. Add 10 mmol of 1,2-epoxydodecane.

  • Heating: Reflux at 80°C for 48 hours. The primary amine will undergo a double nucleophilic ring-opening reaction with the epoxide.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH gradient) to isolate the Boc-protected intermediate.

Phase C: Second Deprotection & Alkylation (Biodegradable Tail)
  • Full Deprotection: Dissolve the intermediate in 10 mL DCM. Add 10 mL TFA (excess) at room temperature. Stir for 2 hours to remove the remaining Boc group. Evaporate to dryness.

  • Michael Addition: Dissolve the resulting free amine in ethanol. Add 2.2 equivalents of a biodegradable acrylate (e.g., isodecyl acrylate). Stir at 90°C for 48 hours.

  • Final Purification: Purify the resulting Asymmetric Ionizable Lipid (AIL) via flash chromatography.

  • Self-Validation Check: Confirm the final molecular weight via LC-MS and structural integrity via 1H -NMR (ensure disappearance of the Boc singlet at ~1.4 ppm).

Protocol II: Microfluidic mRNA-LNP Formulation

To translate the synthesized AIL into a functional nanoparticle, microfluidic mixing is utilized. This technique leverages rapid changes in solvent polarity to drive uniform lipid supersaturation and nanoprecipitation.

Materials & Reagents
  • Organic Phase: Synthesized AIL, DSPC, Cholesterol, DMG-PEG2000 dissolved in absolute ethanol.

  • Aqueous Phase: Firefly Luciferase (Fluc) mRNA diluted in 50 mM Citrate Buffer (pH 4.0).

Step-by-Step Assembly
  • Lipid Preparation: Prepare the lipid mix in ethanol at a total lipid concentration of 12.5 mM. Use the molar ratios defined in Table 1 .

  • mRNA Preparation: Dilute the mRNA in the pH 4.0 citrate buffer to achieve an Nitrogen-to-Phosphate (N/P) ratio of 6:1.

    • Causality: At pH 4.0, the tertiary amines of the AIL are fully protonated. This positive charge is strictly required to electrostatically bind the negatively charged phosphate backbone of the mRNA, initiating core formation.

  • Microfluidic Mixing: Load the organic and aqueous phases into a microfluidic mixer (e.g., NanoAssemblr® Ignite™). Set the flow rate ratio (Aqueous:Organic) to 3:1 and the total flow rate to 12 mL/min .

    • Causality: The 3:1 ratio rapidly dilutes the ethanol to 25% post-mixing. This sudden polarity shift forces the highly hydrophobic lipid tails to collapse inward, while the hydrophilic PEG-lipids migrate to the solvent interface, arresting particle growth at the nanoscale.

  • Dialysis (Neutralization): Immediately transfer the effluent to a 100 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) at 4°C for 18 hours.

    • Causality: Dialysis removes the ethanol and raises the pH to 7.4. This neutralizes the AIL, rendering the LNP surface near-neutral, which is critical for preventing systemic toxicity and rapid clearance in vivo.

LNP_Assembly A Lipid Mix in EtOH (AIL, DSPC, Chol, PEG) C Microfluidic Mixing (3:1 Flow Ratio) A->C B mRNA in Citrate Buffer (pH 4.0) B->C D Electrostatic Complexation & Nanoprecipitation C->D E Dialysis (pH 7.4) Neutralization D->E F Mature mRNA-LNP E->F

Microfluidic assembly workflow for mRNA-LNPs driven by rapid nanoprecipitation.

Data Presentation & Quality Control

A self-validating protocol requires rigorous post-formulation quality control. The physicochemical properties of the LNPs must fall within strict therapeutic windows.

Table 1: Standardized LNP Formulation Parameters

ComponentFunctionMolar Ratio (%)Target Concentration
AIL (Synthesized) mRNA complexation & Endosomal escape50.0~6.25 mM (in EtOH)
Cholesterol Bilayer stability & fluidity38.5~4.81 mM (in EtOH)
DSPC Helper lipid (lamellar structure)10.0~1.25 mM (in EtOH)
DMG-PEG2000 Steric stabilization & sizing1.5~0.19 mM (in EtOH)
mRNA Active Pharmaceutical IngredientN/AN/P Ratio = 6.0

Table 2: Self-Validation Quality Control Metrics

QC AssayParameter MeasuredAcceptable Target RangeCausality / Implication of Failure
Dynamic Light Scattering (DLS) Z-Average Size (nm)60 - 90 nm>100 nm indicates poor mixing or aggregation; limits tissue penetration.
DLS Polydispersity Index (PDI)< 0.15>0.20 indicates a heterogeneous population, leading to inconsistent dosing.
Electrophoretic Light Scattering Zeta Potential (mV) at pH 7.4-2.0 to +2.0 mVHigh positive charge indicates incomplete neutralization; causes toxicity.
RiboGreen™ Assay Encapsulation Efficiency (EE%)> 90%<90% indicates poor electrostatic complexation; exposes mRNA to nucleases.

Self-Validation Note for RiboGreen Assay: To accurately calculate EE%, measure the fluorescence of the LNP solution in the presence of 1X TE buffer (detects unencapsulated mRNA) versus 1X TE buffer containing 1% Triton X-100 (lyses the LNP, detecting total mRNA).

References

  • PubChem. "Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063". National Center for Biotechnology Information.[Link]

  • "Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects". Proceedings of the National Academy of Sciences (PNAS) / PMC.[Link]

  • "Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery". ACS Applied Materials & Interfaces.[Link]

  • "Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution". Nature Chemistry / ProQuest.[Link]

Sources

Application

Application Note: Utilizing di-tert-butyl octane-1,8-diyldicarbamate as a C8 Alkyl Spacer in Bifunctional Degrader Synthesis

Introduction & Scientific Rationale di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5), commonly referred to as di-Boc-1,8-diaminooctane, is a fully protected 8-carbon aliphatic diamine[1]. In modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5), commonly referred to as di-Boc-1,8-diaminooctane, is a fully protected 8-carbon aliphatic diamine[1]. In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of an optimal spacer is critical for determining the physicochemical properties and biological efficacy of the final molecule.

While polyethylene glycol (PEG) linkers are ubiquitous due to their aqueous solubility, medium-to-long alkyl chains (C6–C8) offer a distinct set of advantages[]. A C8 alkyl chain provides a highly stable, metabolically inert, and hydrophobic tether. In PROTAC design, an 8-carbon spacer has been empirically shown to yield optimal spatial separation and torsional flexibility for ternary complex formation across several challenging E3 ligase-target pairs, including HDAC8 degraders[3] and dual PI3K/mTOR degraders[4]. Furthermore, the lack of polar ether oxygens in alkyl linkers can significantly enhance cellular membrane permeability via passive diffusion[].

The Causality of Precursor Selection: Why Start with the Di-Boc Derivative?

A common question in bioconjugation is: Why not simply purchase bare 1,8-diaminooctane and couple it directly to the target?

The answer lies in the challenge of statistical mixtures and symmetry . Bare diamines are homobifunctional. Reacting them directly with one equivalent of an electrophile (e.g., an activated carboxylic acid) inevitably yields a statistical mixture of unreacted diamine, the desired mono-conjugate, and an unwanted di-conjugate (dimer). Separating these species often requires tedious chromatography and results in poor yields.

Starting with the di-Boc protected derivative allows chemists to execute a controlled, selective mono-deprotection [5]. By carefully limiting the stoichiometry of the acid during deprotection, researchers can isolate the mono-Boc-1,8-diaminooctane intermediate. This transforms a symmetrical, unreactive precursor into an asymmetric, directional spacer where one terminus is primed for immediate coupling, and the other remains masked for subsequent functionalization. Additionally, the di-Boc form is highly stable, resistant to atmospheric oxidation, and highly soluble in organic solvents compared to the hygroscopic free diamine.

Comparative Data: Alkyl (C8) vs. PEG Linkers

The decision to utilize a di-Boc-C8-diamine over a PEG-based equivalent should be driven by the specific pharmacokinetic and structural requirements of the target molecule.

PropertyC8 Alkyl Linker (Derived from di-Boc-C8)PEG3 / PEG4 LinkerImpact on Drug Design
Membrane Permeability High (Lipophilic, lacks polar surface area)Moderate (Ether oxygens increase PSA)C8 linkers are preferred for intracellular targets requiring high passive diffusion[].
Aqueous Solubility Low to ModerateHighAlkyl linkers may require formulation adjustments or hybrid PEG-alkyl designs if the warheads are highly hydrophobic.
Metabolic Stability Excellent (Inert to ether-cleaving enzymes)Susceptible to oxidative cleavageC8 linkers provide more predictable in vivo half-lives[].
Ternary Complex Geometry Extended, predictable torsional potentialHighly flexible, prone to coilingC8 linkers often maximize the end-to-end distance, minimizing steric clashes between the POI and E3 ligase[3],[4].

Experimental Workflows & Protocols

The following protocols outline the self-validating, step-by-step synthesis of a heterobifunctional PROTAC starting from di-tert-butyl octane-1,8-diyldicarbamate.

Protocol 1: Selective Mono-Deprotection to Yield 1-Boc-1,8-diaminooctane

Causality: Using exactly 1.0 equivalent of a strong acid under high dilution statistically favors the removal of only one tert-butyloxycarbonyl (Boc) group, preventing complete deprotection[5].

  • Preparation: Dissolve 1.0 mmol of di-tert-butyl octane-1,8-diyldicarbamate in 20 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under an inert argon atmosphere.

  • Acid Addition: Dilute 1.0 mmol of Trifluoroacetic acid (TFA) in 10 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. You should observe the disappearance of the high-Rf di-Boc spot and the appearance of a distinct, purple-staining mid-Rf spot (mono-Boc). Halt the reaction before a baseline spot (free diamine) becomes prominent.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the pure mono-Boc-1,8-diaminooctane.

Protocol 2: First Amidation (Coupling to Target A / E3 Ligase Ligand)

Causality: HATU is utilized as the coupling reagent due to its exceptional efficiency in forming amides with primary amines while minimizing epimerization. DIPEA acts as a non-nucleophilic base to ensure the primary amine remains deprotonated and highly nucleophilic.

  • Activation: Dissolve 1.0 mmol of Target A (e.g., a VHL or CRBN ligand with a free carboxylic acid) in 5 mL of anhydrous DMF. Add 1.1 mmol of HATU and 3.0 mmol of DIPEA. Stir for 10 minutes to form the active ester.

  • Coupling: Add 1.1 mmol of the mono-Boc-1,8-diaminooctane (from Protocol 1) dissolved in 2 mL of DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Verify completion via LC-MS (look for the mass of Target A + Spacer + Boc).

  • Workup: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate to yield the Target A-C8-Boc half-conjugate.

Protocol 3: Global Deprotection and Second Amidation (Coupling to Target B)

Causality: The remaining Boc group must be completely stripped using an excess of TFA. The resulting TFA-amine salt must be neutralized with excess DIPEA in the final coupling step to restore reactivity.

  • Deprotection: Dissolve the Target A-C8-Boc conjugate in a 1:1 mixture of DCM and TFA (5 mL total). Stir at room temperature for 1 hour.

  • Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the Target A-C8- NH2​ TFA salt.

  • Final Coupling: In a separate flask, activate Target B (Protein of Interest ligand, 1.0 mmol) with HATU (1.1 mmol) and DIPEA (5.0 mmol, excess required to neutralize the TFA salt) in DMF.

  • Conjugation: Add the deprotected Target A-C8- NH2​ salt to the activated Target B. Stir for 4 hours.

  • Purification: Purify the final bifunctional PROTAC via preparative reverse-phase HPLC.

Visualizing the Synthetic Workflow & Mechanism

Synthetic Workflow

G A di-tert-butyl octane- 1,8-diyldicarbamate (Di-Boc-C8-Diamine) B Mono-Boc-1,8- diaminooctane (Active Intermediate) A->B 1 eq TFA, DCM (Mono-Deprotection) C Target A-C8-Boc (Half-Conjugate) B->C Target A-COOH HATU, DIPEA D Target A-C8-NH2 (Deprotected) C->D Excess TFA, DCM (Global Deprotection) E Target A-C8-Target B (Final PROTAC) D->E Target B-COOH HATU, DIPEA

Caption: Synthetic workflow for generating heterobifunctional PROTACs from a di-Boc-protected C8 spacer.

Mechanism of Action

G PROTAC Bifunctional PROTAC (Target A - C8 Spacer - Target B) Complex Ternary Complex (POI : PROTAC : E3 Ligase) PROTAC->Complex Cellular Entry & Target Binding Ub Polyubiquitination (E2 Ligase Transfer) Complex->Ub Spatial Proximity Induced Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation Target Recognition

Caption: Mechanism of action for a PROTAC utilizing a C8 alkyl linker to induce ternary complex formation.

References

  • ChemicalBook. "1-BOC-1,8-DIAMINOOCTANE | 88829-82-7". Source: chemicalbook.com.
  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK". Source: bocsci.com.
  • "Unlocking the therapeutic potential of HDAC8-degrading PROTACs: progress, challenges, and future directions". Source: nih.gov (PMC).
  • "Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway". Source: acs.org (Journal of Medicinal Chemistry).
  • "Novel Quorum Sensing Inhibitors targeting PqsR". Source: uni-saarland.de.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Di-tert-butyl octane-1,8-diyldicarbamate Cross-Linking

Welcome to the technical support center for the cross-linking of di-tert-butyl octane-1,8-diyldicarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-linking of di-tert-butyl octane-1,8-diyldicarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your cross-linking experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and reaction of di-tert-butyl octane-1,8-diyldicarbamate.

Q1: What is di-tert-butyl octane-1,8-diyldicarbamate and what is its primary reactive functionality? A: Di-tert-butyl octane-1,8-diyldicarbamate is a linear C8 alkyl chain capped at both ends with tert-butoxycarbonyl (Boc)-protected amine groups.[1] The core of its reactivity lies in the deprotection of these Boc groups to yield 1,8-diaminooctane, a primary diamine. This diamine is then available for subsequent cross-linking reactions. The Boc group is a widely used protecting group for amines due to its stability under basic conditions and its clean removal under acidic conditions.[2][3]

Q2: What types of cross-linking agents are compatible with the deprotected form of this molecule? A: Once deprotected, the resulting 1,8-diaminooctane can react with a variety of homobifunctional cross-linkers. The most common are diisocyanates (e.g., hexamethylene diisocyanate - HDI, or toluene diisocyanate - TDI), which react with the primary amines to form a stable, cross-linked polyurea network.[4][5] Other possibilities include di-epoxides, di-acyl chlorides, or activated di-esters, which would form polyamines or polyamides, respectively.

Q3: Why is the Boc deprotection step critical and what are the standard conditions? A: The deprotection step is the gateway to the cross-linking reaction. Incomplete deprotection will result in a low degree of cross-linking and unreacted starting material. The Boc group is reliably cleaved under acidic conditions.[6] The most common reagent is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), typically at concentrations ranging from 20-50%.[7] Another effective system is 4M hydrochloric acid (HCl) in 1,4-dioxane.[7] The reaction is usually rapid, occurring within 0.5 to 2 hours at room temperature.[7]

Q4: Can the deprotection and cross-linking be performed in a single step? A: A one-pot reaction is generally not advisable. The acidic conditions required for Boc deprotection are incompatible with common cross-linking agents like diisocyanates, which can be hydrolyzed or undergo side reactions.[8] A sequential approach is necessary: first, complete deprotection and neutralization, followed by the introduction of the cross-linking agent.

Q5: What are the recommended storage conditions for di-tert-butyl octane-1,8-diyldicarbamate? A: The compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area to prevent hydrolysis of the carbamate groups.[3] It is a stable solid under these conditions.

Experimental Protocols & Workflows

Protocol 1: Boc Deprotection of di-tert-butyl octane-1,8-diyldicarbamate

This protocol details the complete removal of the Boc protecting groups to yield the free diamine, ready for cross-linking.

Materials:

  • Di-tert-butyl octane-1,8-diyldicarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the di-tert-butyl octane-1,8-diyldicarbamate in DCM (approx. 0.1-0.2 M concentration).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to a final concentration of 25-50% (v/v).

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching & Neutralization: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (3x) to remove residual TFA.

  • Work-up: Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution (CO₂) ceases, indicating complete neutralization. Follow with a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,8-diaminooctane. The product is often used directly in the next step without further purification.

Workflow for Cross-Linking Optimization

The following diagram outlines the logical flow from starting material to a fully characterized cross-linked polymer.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Cross-Linking cluster_2 Phase 3: Characterization Start Di-tert-butyl octane-1,8- diyldicarbamate Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotection Neutralization Neutralization & Isolation of 1,8-Diaminooctane Deprotection->Neutralization Crosslinking Cross-Linking Reaction (e.g., with Diisocyanate) Neutralization->Crosslinking Parameters Vary Parameters: - Stoichiometry - Concentration - Temperature - Catalyst Crosslinking->Parameters Analysis Product Analysis Crosslinking->Analysis FTIR FTIR Analysis->FTIR DSC_TGA DSC / TGA Analysis->DSC_TGA Swelling Swelling Test Analysis->Swelling

Caption: Workflow for the synthesis and characterization of cross-linked polymers.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during the cross-linking process.

Issue 1: Low or No Cross-Linking Observed (Product is soluble, no gel formation)

Potential Cause Explanation Recommended Solution
Incomplete Boc Deprotection The most common cause. If Boc groups remain, the amine is not available to react with the cross-linker, reducing the effective functionality of your monomer.[7]Verify Deprotection: Before starting the cross-linking, confirm complete deprotection via LC-MS or ¹H NMR on an aliquot of the neutralized diamine. Optimize Deprotection: If incomplete, increase TFA concentration (e.g., from 25% to 50%), extend the reaction time, or switch to 4M HCl in dioxane.[7]
Incorrect Stoichiometry An incorrect molar ratio of diamine to cross-linker (e.g., diisocyanate) will lead to chain extension rather than network formation. The ideal ratio is typically 1:1 of amine groups to isocyanate groups.Recalculate Stoichiometry: Carefully calculate the molar equivalents of both reactants. Ensure the diamine is pure and free of residual solvent before weighing.
Presence of Water/Moisture Diisocyanates are highly reactive towards water. This side reaction consumes the cross-linker and forms primary amines, which can further react and disrupt the stoichiometry.[8]Use Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Reaction Temperature The formation of urea linkages may require thermal energy to proceed at a reasonable rate, especially with sterically hindered components.[9]Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 40-60°C) and monitor the reaction progress.

Issue 2: Premature Gelation or Formation of Insoluble Precipitate

Potential Cause Explanation Recommended Solution
Reaction Concentration Too High High concentrations favor intermolecular reactions, leading to rapid, uncontrolled network formation and precipitation before a homogeneous gel is formed.[4]Reduce Concentration: Perform the reaction under high dilution conditions. This can be achieved by slowly adding a dilute solution of the cross-linker to a dilute solution of the diamine over an extended period.
Reaction Too Fast (No Catalyst or High Temp) An un-catalyzed reaction at elevated temperatures can proceed too quickly, leading to localized "hot spots" of high cross-link density and precipitation.Control Reaction Rate: Consider running the reaction at a lower temperature. If a catalyst is being used (e.g., dibutyltin dilaurate for urethane formation), reduce its concentration.

Issue 3: Final Polymer Properties are Not as Expected (e.g., too brittle, wrong Tg)

Potential Cause Explanation Recommended Solution
Inaccurate Cross-Link Density The final mechanical and thermal properties are directly related to the cross-link density.[5] This can be affected by stoichiometry, side reactions, or incomplete conversion.Analyze Cross-Link Density: Use techniques like swelling tests or Differential Scanning Calorimetry (DSC) to assess the degree of cross-linking.[10] A higher Tg often corresponds to higher cross-link density.[4] Adjust Stoichiometry: Systematically vary the diamine-to-cross-linker ratio to tune the properties.
Side Reactions The formation of unintended linkages (e.g., allophanate or biuret from isocyanate side reactions) can create a more rigid and potentially brittle network.Characterize Structure: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the types of bonds formed. Look for characteristic peaks for urea (C=O stretch ~1630-1690 cm⁻¹) and ensure the absence of the isocyanate peak (~2270 cm⁻¹).[11]
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with your cross-linking reaction.

G Start Reaction Outcome? LowYield Low/No Cross-Linking Start->LowYield Soluble Product Gelation Premature Gelation Start->Gelation Insoluble Precipitate BadProps Incorrect Properties Start->BadProps Solid Polymer Formed CheckDeprotection Check Boc Deprotection (LC-MS / NMR) LowYield->CheckDeprotection DeprotectionOK Deprotection Complete? CheckDeprotection->DeprotectionOK Stoichiometry Verify Stoichiometry & Anhydrous Conditions DeprotectionOK->Stoichiometry Yes RedoDeprotection Re-run or Optimize Deprotection Protocol DeprotectionOK->RedoDeprotection No OptimizeTemp Increase Reaction Temperature Stoichiometry->OptimizeTemp CheckConc Lower Reactant Concentration Gelation->CheckConc ControlRate Control Reaction Rate (Lower Temp / Catalyst) CheckConc->ControlRate Characterize Characterize Polymer (FTIR, DSC, Swelling) BadProps->Characterize AdjustRatio Adjust Stoichiometric Ratio Characterize->AdjustRatio

Caption: A decision tree for troubleshooting common cross-linking reaction issues.

Characterization of Cross-Linked Polymers

Because cross-linked polymers are insoluble, specialized techniques are required for their analysis.[11]

Technique Information Gained Key Features to Observe
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the formation of new chemical bonds and the consumption of starting materials.[11]Disappearance of isocyanate peak (~2250-2275 cm⁻¹).• Appearance of urea C=O stretch (~1630-1690 cm⁻¹) and N-H bend (~1550-1640 cm⁻¹).• Disappearance of primary amine N-H scissoring (~1590-1650 cm⁻¹).
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg), which is an indicator of polymer chain mobility and cross-link density.[10]An increase in Tg generally correlates with a higher degree of cross-linking, as the network becomes more rigid.[5]
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the polymer network.[10]Provides the decomposition temperature, indicating the material's stability under heat.
Swelling Measurements Provides a quantitative measure of the cross-link density.[10]The polymer is immersed in a good solvent. A lower degree of swelling indicates a higher cross-link density, as the tightly linked network restricts solvent uptake.
Solid-State Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure and connectivity within the polymer network.[12]Can confirm the formation of specific bonds (e.g., urea linkages) and provide insights into the local environment of atoms in the solid state.

References

  • ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
  • Guvendiren, M., & Burdick, J. A. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing.
  • Taylor & Francis. (2007, January 03). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
  • ACS Publications. (n.d.). Characterization of Highly Cross-linked Polymers.
  • ResearchGate. (2016, July 07). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • J&K Scientific LLC. (2026, February 08). BOC Protection and Deprotection.
  • ResearchGate. (n.d.). Decross-linking extrusion of the model cross-linked PU film with....
  • Fluorochem. (n.d.). di-tert-Butyl octane-1,8-diyldicarbamate (CAS 82409-00-5).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Polymer Chemistry (RSC Publishing). (2017, May 26). Advantages and limitations of diisocyanates in intramolecular collapse.
  • Sigma-Aldrich. (n.d.). di-tert-Butyl octane-1,8-diyldicarbamate | 82409-00-5.
  • SpecialChem. (2024, June 13). Crosslinking Polymers: Types, Effects, Applications & Trends.
  • BenchChem. (n.d.). Stability issues of Di-tert-butyl ethane-1,2-diyldicarbamate under various conditions.
  • MDPI. (n.d.). Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats.
  • Ludwig, B. W., & Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology, 68(857), 93-97.

Sources

Optimization

Preventing side reactions during di-tert-butyl octane-1,8-diyldicarbamate coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of homobifunctional linkers, specifically the Boc-protection of aliphatic diamines to form di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of homobifunctional linkers, specifically the Boc-protection of aliphatic diamines to form di-tert-butyl octane-1,8-diyldicarbamate (N,N'-di-Boc-1,8-diaminooctane).

While seemingly a textbook protection step, the coupling of 1,8-diaminooctane with di-tert-butyl dicarbonate (Boc₂O) is highly prone to statistical mixtures and base-catalyzed side reactions. This guide deconstructs the mechanistic causality behind incomplete protection, over-acylation, and urea formation, providing you with a self-validating protocol for pristine di-Boc coupling.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my coupling reaction yield a statistical mixture containing the mono-Boc intermediate, even when using exactly 2.0 equivalents of Boc₂O? Causality: While the theoretical stoichiometry for di-tert-butyl octane-1,8-diyldicarbamate requires exactly 2.0 equivalents of Boc₂O, real-world kinetics dictate a statistical distribution. As the first amine is protected, the resulting mono-Boc intermediate (tert-butyl (8-aminooctyl)carbamate) undergoes a drastic polarity shift. In non-polar solvents like pure dichloromethane (DCM), this intermediate can aggregate or precipitate, physically sequestering its remaining free amine from the Boc₂O reagent. Solution: To drive the reaction to complete di-Bocylation, use a slight excess of Boc₂O (2.2 to 2.5 equivalents). Employ a solvent system that maintains the solubility of all intermediates, such as a THF/water biphasic mixture or pure THF, and ensure vigorous stirring.

Q2: My LC-MS analysis reveals a +100 Da impurity relative to the target mass. How is over-acylation occurring on a primary aliphatic amine? Causality: A +100 Da mass shift indicates the formation of an imidodicarbonate (a tri-Boc or N,N-di-Boc species). This is a hallmark side reaction when 4-dimethylaminopyridine (DMAP) is used as a catalyst . DMAP acts as a hyper-nucleophile, reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This species is electrophilic enough to acylate the relatively non-nucleophilic nitrogen of an already-formed carbamate, leading to over-bocylation. Solution: Do not use DMAP for the Boc-protection of simple, unhindered aliphatic amines like 1,8-diaminooctane. Use a mild base like Triethylamine (TEA), or perform the reaction under catalyst-free aqueous conditions.

Q3: I am detecting an insoluble, high-molecular-weight byproduct that resists standard TFA deprotection. What is this and how do I prevent it? Causality: This is a urea derivative. During base-catalyzed Boc protection, the transient carbamic acid intermediate can occasionally undergo dehydration to form an isocyanate . This highly electrophilic isocyanate rapidly reacts with any available free amine (either the starting 1,8-diaminooctane or the mono-Boc intermediate) to form a highly stable, irreversible urea linkage. Solution: Urea formation is suppressed by avoiding strong bases at low temperatures. Alternatively, utilizing water-mediated, catalyst-free conditions completely eliminates isocyanate side reactions because water acts as a thermodynamic sink, hydrolyzing any transient isocyanate back to the primary amine .

Quantitative Reaction Matrix

The following table summarizes how specific reaction conditions dictate the product distribution during 1,8-diaminooctane coupling.

Reaction ConditionsBoc₂O (eq)Target Di-Boc YieldMajor Side Reaction / ImpurityMechanistic Cause
TEA, DCM, 0 °C2.0~70%Mono-Boc (Incomplete)Statistical mixture & intermediate precipitation
DMAP (cat.), THF, RT2.5~80%Tri-Boc (+100 Da)Hyper-nucleophilic over-acylation via N-Boc-pyridinium
TEA, DCM, -10 °C2.2~75%Urea DerivativeBase-catalyzed isocyanate formation at low temps
Catalyst-Free, H₂O/Acetone 2.2 >95% None (Trace Mono-Boc) Water hydrolyzes transient isocyanates

Self-Validating Protocol: Catalyst-Free Aqueous Di-Bocylation

This methodology leverages water-mediated conditions to suppress urea formation while explicitly avoiding DMAP to prevent over-acylation. Every step includes a physical or chemical validation checkpoint.

Step 1: Substrate Solubilization Dissolve 10.0 mmol (1.44 g) of 1,8-diaminooctane in 20 mL of a 9:1 Water/Acetone mixture in a round-bottom flask. Expert Insight: Acetone acts as a co-solvent to ensure the solubility of Boc₂O, while water prevents cross-linking by hydrolyzing isocyanates.

Step 2: Reagent Addition Weigh 22.0 mmol (4.80 g, 2.2 eq) of Boc₂O. Add the Boc₂O dropwise to the vigorously stirring amine solution at room temperature (20–25 °C).

Step 3: Primary Validation (Physical) Monitor the reaction for effervescence. The coupling generates equimolar amounts of tert-butanol and CO₂ gas. Checkpoint: The complete cessation of bubbling (typically 2–4 hours) is your first self-validating indicator that the Boc₂O has been fully consumed.

Step 4: Secondary Validation (Chemical) Spot the reaction mixture on a silica TLC plate alongside a 1,8-diaminooctane standard. Stain the plate with a 0.2% Ninhydrin solution and heat. Checkpoint: A negative result (the absence of a purple/blue spot at the baseline) confirms the total consumption of all primary amines.

Step 5: Workup & Isolation Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). The highly lipophilic di-tert-butyl octane-1,8-diyldicarbamate partitions entirely into the organic phase.

Step 6: Purification Wash the combined organic layers with 0.1 M HCl (10 mL) to protonate and remove any trace mono-Boc impurities into the aqueous layer. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound as a pristine white solid.

Pathway Visualization

BocCoupling SM 1,8-Diaminooctane (Starting Material) Mono Mono-Boc Intermediate (Incomplete Coupling) SM->Mono + Boc₂O (Statistical) Target Di-tert-butyl octane- 1,8-diyldicarbamate (Target Product) Mono->Target + Boc₂O (Excess) Iso Isocyanate Intermediate Mono->Iso Base Catalysis (- t-BuOH) TriBoc Tri-Boc Species (Over-acylation) Target->TriBoc + Boc₂O / DMAP (Hyper-nucleophile) Urea Urea Derivative (Irreversible Side Product) Iso->Urea + Free Amine (Cross-linking)

Reaction pathway of 1,8-diaminooctane Boc-protection detailing target synthesis and side reactions.

References

  • Dual protection of amino functions involving Boc Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: International Journal of Organic Chemistry (via PubMed Central) URL:[Link]

Troubleshooting

Purification methods for di-tert-butyl octane-1,8-diyldicarbamate without column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of di-tert-butyl octane-1,8-diyldicarbamate (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals scaling up the synthesis of di-tert-butyl octane-1,8-diyldicarbamate (commonly known as 1,8-bis(Boc-amino)octane).

Because column chromatography is time-consuming, solvent-intensive, and highly inefficient for scaling up aliphatic chains lacking strong chromophores, this guide provides a field-proven, chromatography-free purification strategy. We leverage the differential physicochemical properties of the reaction components to isolate the target compound with >98% purity using chemical quenching, liquid-liquid extraction, and recrystallization.

Troubleshooting & FAQs

Q: How do I selectively remove unreacted 1,8-octanediamine and the mono-Boc intermediate without a silica column? A: You must utilize the basicity of the impurities. The target di-Boc product is a neutral carbamate, whereas both the unreacted 1,8-octanediamine and the mono-Boc intermediate contain highly basic primary amines. By washing the crude organic mixture with a mild aqueous acid (e.g., 1M HCl or 5% KHSO4​ ), you protonate these free amines. This converts them into highly polar ammonium salts that immediately partition into the aqueous layer, leaving the neutral di-Boc product in the organic phase.

Q: My crude NMR shows a significant amount of unreacted Boc-anhydride ( Boc2​O ). How can I remove this lipophilic impurity? A: Excess Boc2​O is frequently used to drive the di-protection to completion, but its neutral, lipophilic nature causes it to co-extract with your di-Boc product in the organic layer. To eliminate it, add 0.5 to 1.0 molar equivalents of imidazole directly to the crude reaction mixture before your aqueous workup.

Causality: Imidazole acts as a nucleophile, rapidly reacting with excess Boc2​O at room temperature to form 1-Boc-imidazole and CO2​ gas. Unlike Boc2​O , 1-Boc-imidazole is weakly basic. When you perform your subsequent acidic aqueous extraction, the 1-Boc-imidazole is protonated and washed away into the aqueous waste .

Q: What is the optimal solvent system for recrystallizing the final di-Boc product? A: An Ethyl Acetate (EtOAc) / Hexanes solvent system is highly recommended. Di-tert-butyl octane-1,8-diyldicarbamate is a highly crystalline solid at room temperature. It is highly soluble in warm EtOAc but poorly soluble in non-polar hexanes. By dissolving the crude solid in a minimum volume of warm EtOAc and titrating with hexanes until the cloud point is reached, you create a supersaturated environment that yields pristine white crystals upon cooling, leaving trace organic impurities (like tert-butanol) in the mother liquor .

Workflow Visualization

PurificationWorkflow crude Crude Reaction Mixture (Di-Boc, Mono-Boc, Diamine, Boc2O) quench 1. Add Imidazole (Converts Boc2O to 1-Boc-imidazole) crude->quench dilution 2. Dilute with EtOAc quench->dilution acid_wash 3. Acid Wash (1M HCl) (Protonates basic impurities) dilution->acid_wash split acid_wash->split aq_phase Aqueous Phase (Diamine, Mono-Boc, 1-Boc-imidazole) split->aq_phase Bottom Layer (Discard) org_phase Organic Phase (Di-Boc Product) split->org_phase Top Layer (Keep) crystallize 4. Recrystallization (EtOAc / Hexanes) org_phase->crystallize pure Pure Di-tert-butyl octane-1,8-diyldicarbamate crystallize->pure Filtration

Workflow for the chromatography-free purification of di-Boc-1,8-octanediamine.

Phase Partitioning Data

To understand the mechanics of the liquid-liquid extraction, refer to the physicochemical partitioning behavior of the reaction components summarized below:

Reaction ComponentChemical NatureEst. pKa (Conjugate Acid)State at pH 2 (Acid Wash)Phase Preference
Di-Boc-1,8-octanediamine Neutral, Lipophilic< 0 (Carbamate)NeutralOrganic (EtOAc)
Mono-Boc-1,8-octanediamine Basic, Polar~ 10.5 (Primary Amine)Protonated (Ammonium)Aqueous
1,8-Octanediamine Highly Basic, Highly Polar~ 10.5 (Primary Amines)Di-protonatedAqueous
Boc-Anhydride ( Boc2​O ) Neutral, LipophilicN/ANeutralOrganic (EtOAc)
1-Boc-imidazole (Post-quench)Weakly Basic~ 6.0 (Imidazole ring)Protonated (Imidazolium)Aqueous

Step-by-Step Self-Validating Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Chemical Quenching of Excess Reagents

  • Assess Excess: Calculate the theoretical remaining Boc2​O based on your initial stoichiometry.

  • Imidazole Addition: Add imidazole (1.5 equivalents relative to the calculated excess Boc2​O ) directly to the stirring crude reaction mixture at room temperature. Stir for 30 minutes.

    • Validation Checkpoint: Observe the reaction for mild effervescence. The release of CO2​ gas confirms the active destruction of Boc2​O into 1-Boc-imidazole.

Phase 2: Liquid-Liquid Extraction 3. Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of theoretical product). 4. Acid Wash: Transfer to a separatory funnel. Wash the organic layer with an equal volume of 1M HCl or 5% KHSO4​ . Repeat this wash 3 times.

  • Validation Checkpoint: Test the pH of the final aqueous wash using pH paper. It must be ≤2 . If the pH is higher, the basic impurities have depleted the acid; perform an additional acid wash.

  • Neutralization Wash: Wash the organic layer once with saturated aqueous NaHCO3​ .

    • Validation Checkpoint: Effervescence will occur as residual acid is neutralized. The wash is complete when effervescence ceases and the aqueous layer tests at pH ∼8 .

  • Drying: Wash with brine, separate the organic layer, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield a crude solid.

Phase 3: Recrystallization 7. Dissolution: Suspend the crude solid in a minimum volume of EtOAc and heat gently (approx. 50°C) until fully dissolved. 8. Titration: Remove from heat. Slowly add Hexanes dropwise while swirling the flask.

  • Validation Checkpoint: Stop adding Hexanes the exact moment the solution turns slightly turbid (cloud point) and fails to clear upon swirling. This indicates optimal supersaturation.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour.

  • Isolation: Filter the resulting white crystals via vacuum filtration (Buchner funnel), wash with ice-cold hexanes, and dry under high vacuum.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility of di-tert-butyl octane-1,8-diyldicarbamate

Welcome to the Technical Support Center. As drug development increasingly relies on complex bifunctional molecules (such as PROTACs and antibody-drug conjugate linkers), handling highly lipophilic intermediates is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex bifunctional molecules (such as PROTACs and antibody-drug conjugate linkers), handling highly lipophilic intermediates is a critical challenge. This guide provides authoritative, field-proven strategies for solubilizing di-tert-butyl octane-1,8-diyldicarbamate (also known as N,N′ -Boc-1,8-octanediamine) in aqueous media.

Molecular Profiling & The Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecular thermodynamics at play. Di-tert-butyl octane-1,8-diyldicarbamate (CID 13753063)[1] consists of an 8-carbon aliphatic chain flanked by two tert-butyloxycarbonyl (Boc) protecting groups.

Unprotected diamines are highly soluble in water because they protonate at physiological pH to form diammonium salts. However, the addition of Boc groups fundamentally alters the molecule's physicochemical profile:

  • Loss of Ionization: The carbamate linkage is neutral at physiological pH, stripping the molecule of its ability to form stabilizing ionic interactions with water.

  • Steric Shielding: The bulky tert-butyl groups sterically hinder the remaining carbamate N-H from acting as an effective hydrogen bond donor.

  • Hydrophobic Collapse: In aqueous environments, water molecules are forced to form highly ordered, clathrate-like cages around the nonpolar octane chain and tert-butyl groups. This is entropically highly unfavorable. To minimize this entropy penalty, the molecule rapidly undergoes "hydrophobic collapse," folding in on itself and aggregating with neighboring molecules to minimize solvent-accessible nonpolar surface area[2].

Unlike PEG-based linkers, which achieve water solubility via multiple ether oxygens that hydrogen-bond with water, alkyl linkers like this one lack repeating polar units. Their dispersion in water is not enthalpy-driven by hydration, but rather requires external intervention to overcome the entropy penalty[].

Solubilization Decision Matrix

Choosing the right solubilization strategy depends entirely on your downstream application. Use the decision matrix below to select the appropriate workflow.

G N1 di-tert-butyl octane-1,8-diyldicarbamate (Aqueous Insoluble) N2 Determine Downstream Assay N1->N2 Assess N3 Cell-Free / Biochemical (Tolerates organic solvents) N2->N3 High Tolerance N4 Cell-Based / In Vivo (Requires physiological conditions) N2->N4 Low Tolerance N5 Hydrotrope Co-solvency (DMSO / EtOH) N3->N5 Prevents hydrophobic collapse N6 Micellar Dispersion (Tween-80 / Kolliphor) N4->N6 Enthalpy-driven dispersion N7 Host-Guest Complexation (HP-β-CD) N4->N7 Steric shielding of Boc

Decision matrix for solubilizing di-tert-butyl octane-1,8-diyldicarbamate based on assay type.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon adding PBS to my DMSO stock? A: This is known as "solvent shock." When a highly concentrated DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local dielectric constant spikes, and the hydrophobic compound is left stranded without its solvating hydrotrope, leading to rapid nucleation and precipitation. This is exacerbated by the pre-structuring behavior of water-hydrotrope mixtures[4].

Q: Can I just heat the aqueous solution to force the compound into solution? A: No. While heating increases kinetic energy and may temporarily melt the aggregates into an emulsion, the thermodynamics of the system remain unfavorable. Upon cooling, the compound will crash out. Furthermore, prolonged heating of Boc-protected amines in unbuffered or slightly acidic water risks premature thermal deprotection of the carbamate groups.

Q: Is there a difference between using DMSO and DMF as a co-solvent for this specific molecule? A: Yes. DMSO is a stronger hydrogen bond acceptor and acts as a superior hydrotrope in binary mixtures with water. It effectively "pre-structures" the water lattice, lowering the overall dielectric constant and allowing the hydrophobic octane chain to adopt a more extended conformation without aggregating[4].

Q: Can I use temporary solubilizing tags instead of formulation tricks? A: Yes, if you are synthesizing a larger peptide or PROTAC. Temporary solubilizing tags (e.g., poly-arginine sequences attached via a cleavable linker) are a highly effective chemical strategy to force hydrophobic domains into solution during intermediate synthesis steps, which can later be cleaved off[5].

Troubleshooting Guide

ObservationMechanistic CauseRecommended Intervention
Cloudy suspension upon buffer addition Rapid nucleation due to localized supersaturation (solvent shock).Add the DMSO stock dropwise to the aqueous phase under high-speed vortexing, not vice versa.
Solution appears clear, but assay results are highly variable Formation of sub-visible nano-aggregates. The compound is in a colloidal suspension, not a true solution.Verify true solubility using Dynamic Light Scattering (DLS) or UV-Vis baseline scatter. Switch to cyclodextrin complexation.
Loss of compound over time in aqueous storage Adsorption of the highly lipophilic compound to the hydrophobic walls of polystyrene/polypropylene tubes.Use glass vials or low-binding polymer tubes. Add 0.01% Tween-20 to the buffer to coat the plastic surfaces.

Mechanistic Pathway of Hydrophobic Collapse

To successfully formulate this compound, you must interrupt the thermodynamic pathway that leads to aggregation. Cyclodextrins (like HP-β-CD) act as molecular "chaperones," providing a hydrophobic cavity that perfectly accommodates the bulky tert-butyl groups, shielding them from the aqueous environment.

Mechanism A Extended Conformation (Non-polar media) B Aqueous Introduction A->B C Hydrophobic Collapse (Aggregation) B->C Entropy penalty (Water cage formation) D HP-β-CD Addition C->D Solubilization strategy E Inclusion Complex (Water Soluble) D->E Boc-group encapsulation

Thermodynamic pathway of hydrophobic collapse and subsequent cyclodextrin rescue in water.

Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following methodologies include built-in checkpoints to ensure you have achieved a true thermodynamic solution rather than a deceptive colloidal suspension.

Protocol A: Host-Guest Complexation (HP-β-CD)

Best for cell-based assays where organic solvents are toxic.

Causality: The internal cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) is approximately 6.0–6.5 Å in diameter. This is the ideal size to encapsulate the bulky tert-butyl moiety of the Boc group, effectively masking the most hydrophobic portions of the molecule from the water lattice.

  • Preparation of Carrier: Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water or PBS. Stir until completely optically clear.

  • Compound Addition: Weigh the required amount of solid di-tert-butyl octane-1,8-diyldicarbamate to achieve your target concentration (up to 2.5 mg/mL). Add the solid directly to the cyclodextrin solution. (Do not pre-dissolve in DMSO, as DMSO will compete for the cyclodextrin cavity).

  • Equilibration: Sonicate the mixture in a bath sonicator for 15 minutes at room temperature, followed by continuous magnetic stirring for 12–24 hours. The slow kinetics of inclusion complex formation require time to reach thermodynamic equilibrium.

  • Validation Checkpoint (UV-Vis Scatter): Transfer 1 mL of the solution to a cuvette. Measure the absorbance at 600 nm against a blank of 20% HP-β-CD.

    • Pass: OD600​<0.01 (Indicates a true molecular solution).

    • Fail: OD600​>0.01 (Indicates scattering from un-complexed nano-aggregates. Continue stirring or reduce compound concentration).

Protocol B: Hydrotrope-Mediated Co-Solvency (DMSO/Buffer)

Best for cell-free biochemical assays (e.g., SPR, enzymatic assays).

Causality: By dissolving the compound in a pure hydrotrope first, the molecule adopts an extended conformation[2]. Rapid, high-shear mixing into the aqueous phase prevents the local concentration of the compound from exceeding its nucleation threshold before the DMSO can properly pre-structure the surrounding water[4].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Ensure complete dissolution (the solution should be perfectly clear).

  • Aqueous Preparation: Place your target aqueous buffer (e.g., PBS) on a high-speed vortex mixer.

  • Injection: While the buffer is vigorously vortexing, inject the DMSO stock dropwise directly into the center of the vortex using a fine-gauge needle or micropipette. Do not let the drops hit the plastic walls. (Maximum final DMSO concentration should be 5-10%).

  • Validation Checkpoint (Centrifugation): Transfer the final solution to a microcentrifuge tube. Centrifuge at 15,000 × g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube.

    • Fail: A white pellet forms. The compound has crashed out. You must either decrease the final compound concentration or increase the co-solvent ratio.

Quantitative Solubilization Data

The table below summarizes the expected solubility limits of di-tert-butyl octane-1,8-diyldicarbamate under various formulation strategies. Use this to benchmark your experimental results.

Solubilization StrategyMax Achievable Conc. (mg/mL)BiocompatibilityPrimary Mechanism
Pure Water (pH 7.4) < 0.01HighN/A (Hydrophobic collapse)
10% DMSO in PBS 0.5 - 1.0Moderate (Cell-dependent)Hydrotropic pre-structuring / Dielectric reduction
20% HP-β-CD in Water 2.5 - 5.0High (Safe for in vivo)Steric shielding of Boc groups via inclusion
5% Tween-80 in PBS 5.0 - 10.0Low-Moderate (Lytic to cells)Enthalpy-driven micellar encapsulation

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. URL:[2]

  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences. URL:[]

  • The impact of the structuring of hydrotropes in water on the mesoscale solubilisation of a third hydrophobic component. Physical Chemistry Chemical Physics (RSC Publishing). URL:[4]

  • Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063. PubChem. URL:[1]

  • Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Current Organic Chemistry (ResearchGate). URL:[5]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Di-tert-butyl octane-1,8-diyldicarbamate Reactions

Welcome to the Technical Support Center for di-tert-butyl octane-1,8-diyldicarbamate (commonly known as N,N'-di-Boc-1,8-octanediamine)[1]. As a dual-protected symmetric diamine, this compound is a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for di-tert-butyl octane-1,8-diyldicarbamate (commonly known as N,N'-di-Boc-1,8-octanediamine)[1]. As a dual-protected symmetric diamine, this compound is a critical building block in peptide synthesis, materials science, and drug development. However, the bulky tert-butyloxycarbonyl (Boc) groups introduce significant steric hindrance, shielding the carbamate nitrogens and the adjacent aliphatic chain[2]. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to overcome sluggish N-alkylation and incomplete deprotection.

Diagnostic Workflow

G Start Reaction with Di-Boc-1,8-octanediamine Check Low Yield or Incomplete Conversion? Start->Check Alkylation N-Alkylation Pathway Check->Alkylation Yes, Alkylation Deprotection Boc Deprotection Pathway Check->Deprotection Yes, Deprotection Base Increase Base Strength (e.g., NaH, t-BuOK) Alkylation->Base Solvent Use Polar Aprotic Solvent (DMF, DMSO) Alkylation->Solvent Acid Increase Acid Conc. or Use Scavengers Deprotection->Acid Heat Apply Thermal/Flow Deprotection Deprotection->Heat

Diagnostic workflow for troubleshooting steric hindrance in Di-Boc-1,8-octanediamine reactions.

Module 1: Overcoming Steric Hindrance in N-Alkylation

Q: Why is the N-alkylation of di-tert-butyl octane-1,8-diyldicarbamate so sluggish under standard conditions (e.g., K2CO3 in MeCN)? A: The tert-butyl group is exceptionally bulky, creating a steric shield around the carbamate nitrogen[2][3]. Weak bases like K2CO3 fail to fully deprotonate the sterically hindered carbamate NH. The causality is twofold: the steric bulk prevents the base from easily accessing the proton, and once deprotonated, the bulky environment hinders the approach of the electrophile via an SN2 transition state.

Solution: Transition to strong, non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in highly polar aprotic solvents like anhydrous DMF or DMSO[4]. These conditions force complete deprotonation, creating a highly reactive, "naked" anion that can overcome the steric barrier during electrophilic attack[4].

Protocol: Step-by-Step N-Alkylation of Di-Boc-1,8-octanediamine

This protocol utilizes a self-validating D2O quench to guarantee complete anion formation prior to electrophile addition.

  • Preparation: Dissolve 1.0 eq of di-tert-butyl octane-1,8-diyldicarbamate in anhydrous DMF (0.1 M concentration) under a strict inert nitrogen atmosphere[4].

  • Base Addition: Cool the reaction mixture to 0–5 °C. Slowly add 2.5 eq of NaH (60% dispersion in mineral oil)[4].

    • Causality: Cooling controls the highly exothermic deprotonation and prevents the strong base from degrading the DMF solvent into dimethylamine, which would cause unwanted side reactions.

  • Anion Generation (Self-Validation Step): Stir the suspension vigorously for 30–60 minutes at room temperature.

    • Validation: Withdraw a 10 µL aliquot and quench it in D2O. Analyze via LC-MS. A complete mass shift of +2 Da (one deuterium per carbamate nitrogen) confirms 100% deprotonation. Do not proceed until this is verified.

  • Electrophile Addition: Cool the vessel back to 0 °C and add 2.5 eq of the desired alkyl halide dropwise.

  • Reaction & Workup: Warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, wash extensively with water/brine (to remove all DMF), dry over Na2SO4, and concentrate.

Module 2: Overcoming Steric Hindrance in Boc Deprotection

Q: Standard TFA/DCM deprotection is leaving partially deprotected mono-Boc intermediates. How do I drive the reaction to completion without degrading my product? A: While the Boc group is acid-labile, the steric hindrance of the carbamate can severely slow down the initial protonation step required for cleavage[2]. Furthermore, acid cleavage generates a tert-butyl cation. If not properly scavenged, this reactive intermediate can undergo intermolecular side reactions, such as re-alkylation of the newly freed amine[2].

Solution: Bypass the sterically hindered protonation pathway entirely by utilizing continuous flow thermal deprotection[5][6]. High-temperature flow conditions (150–200 °C) provide the activation energy needed for a concerted thermolytic release of isobutylene and CO2, yielding the free amine without the need for acid catalysts[5].

Protocol: Step-by-Step Thermal Flow Deprotection

This protocol utilizes continuous flow chemistry to prevent thermal degradation while providing real-time visual validation.

  • System Priming: Prime a continuous flow reactor (e.g., stainless steel or PFA tubing) with a polar carrier solvent such as Methanol or Trifluoroethanol[6].

  • Solution Preparation: Prepare a 0.1 M solution of the alkylated di-Boc-1,8-octanediamine in the chosen solvent.

  • Thermal Cleavage: Pump the solution through the heated reactor zone set to 150–200 °C with a residence time of 5–15 minutes[5].

    • Causality: High thermal energy forces the thermolytic breakdown of the Boc group. Using a flow reactor rather than a batch reactor ensures the newly freed, sensitive diamine is rapidly cooled upon exiting the heat zone, preventing thermal decomposition[5].

  • Collection & Validation (Self-Validation Step): Collect the effluent.

    • Validation: Monitor the output stream for the evolution of CO2 gas bubbles. A steady stream of micro-bubbles visually confirms steady-state decarboxylation and active deprotection.

  • Isolation: Concentrate the effluent directly under reduced pressure to yield the free diamine. No aqueous basic workup or salt-breaking is required.

Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on overcoming steric hindrance in di-Boc-1,8-octanediamine workflows.

Reaction TypeReagents / ConditionsSteric Hindrance ImpactTypical YieldMechanistic Notes
N-Alkylation K2CO3, MeCN, 25 °CHigh (Incomplete deprotonation)< 20%Base is too weak to access the shielded NH proton.
N-Alkylation NaH, DMF, 0 to 25 °CLow (Forces complete anion formation)85 - 95%"Naked" anion formation overcomes steric barriers[4].
Deprotection 20% TFA in DCM, 25 °CModerate (Slow cleavage, cation trapping)60 - 75%Prone to mono-deprotection and tert-butyl re-alkylation[2].
Deprotection Thermal Flow (150 °C, MeOH)Low (Concerted thermolytic cleavage)> 95%Clean profile, no acid required, avoids cation side-reactions[5][6].

References

  • "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Total Synthesis.[Link]

  • "Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063". PubChem, National Institutes of Health.[Link]

  • "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines". ResearchGate.[Link]

  • "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds". PMC, National Institutes of Health.[Link]

  • "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions". ACS Publications.[Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". PubMed, National Institutes of Health.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Boc-protected diamines for PROTAC linker efficacy

An in-depth technical comparison of Boc-protected diamines and their profound impact on PROTAC linker efficacy, designed for researchers and drug development professionals. Introduction to PROTAC Linker Dynamics Proteoly...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of Boc-protected diamines and their profound impact on PROTAC linker efficacy, designed for researchers and drug development professionals.

Introduction to PROTAC Linker Dynamics

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule comprising a protein of interest (POI) ligand, an E3 ligase-recruiting ligand, and a chemical linker. The linker is not merely a passive spacer; it is an active participant in degradation. Its length, rigidity, and atomic composition dictate the relative orientation of the POI and E3 ligase, driving the positive cooperativity required for a stable and productive ternary complex[1].

To synthesize these complex molecules, 2 have become the industry standard[2]. The tert-butyloxycarbonyl (Boc) group provides a critical chemoselective handle. It allows researchers to couple one free amine to the E3 ligase ligand, cleanly deprotect the Boc group under acidic conditions, and conjugate the newly liberated amine to the POI warhead. This step-wise methodology prevents the formation of inactive homodimers and maximizes synthetic yield[2].

Comparative Analysis of Linker Chemotypes

The efficacy of a PROTAC—typically measured by its half-maximal degradation concentration (DC50) and maximum degradation efficacy (Dmax)—is highly sensitive to the nature of the diamine linker used.

Mono-Boc-Alkyldiamines (Flexible & Lipophilic)

Aliphatic linkers (e.g., N-Boc-1,4-butanediamine, N-Boc-1,6-hexanediamine) offer high conformational flexibility. This flexibility allows the PROTAC to sample multiple geometries to achieve a productive ternary complex formation[3]. Furthermore, their inherent lipophilicity enhances cell membrane permeability. However, purely alkyl linkers can suffer from hydrophobic collapse in aqueous environments, and their high lipophilicity often violates drug-like physicochemical properties, necessitating careful optimization of the chain length[1].

Mono-Boc-PEG-diamines (Flexible & Hydrophilic)

Polyethylene glycol (PEG) diamines (e.g., Boc-NH-PEG3-NH2) are currently the most prevalent linkers in PROTAC design. The incorporation of oxygen atoms drastically improves the aqueous solubility of the massive PROTAC molecule[1]. PEG linkers minimize steric clashes between the POI and E3 ligase. For example, in BRD4 degraders, 4 was shown to recover potent degradation activity by facilitating a more stable ternary complex[4]. However, highly flexible PEG chains incur a high entropic penalty upon binding and can be susceptible to oxidative metabolism[5].

Rigid Boc-Diamines (Pre-organized & Stable)

To overcome the entropic penalty associated with freezing flexible rotatable bonds upon ternary complex formation, rigid diamines like 5 are increasingly deployed[5]. Rigid linkers pre-organize the PROTAC into its bioactive conformation, replicating the optimal geometry required for the POI-E3 interaction[]. This restriction lowers the entropic cost of ternary complex formation. Additionally, the basic nitrogen in piperazine can be protonated at physiological pH, enhancing solubility, while the rigid heterocyclic structure improves overall metabolic stability[5].

Quantitative Data: Linker Performance Comparison

Linker ChemotypeRepresentative Boc-DiamineFlexibility / Rotatable BondsAqueous Solubility (cLogP Impact)Cell PermeabilityTypical Impact on Ternary Complex
Alkyl N-Boc-1,6-hexanediamineHighPoor (Increases lipophilicity)HighProne to hydrophobic collapse; requires precise length optimization.
PEG Boc-NH-PEG3-NH2HighExcellent (Decreases lipophilicity)ModerateMinimizes steric clashes; high entropic penalty upon binding.
Rigid Boc-piperazineLowGood (Protonatable nitrogen)Moderate to HighPre-organizes bioactive conformation; lowers entropic penalty.

Experimental Workflow: Self-Validating PROTAC Synthesis

The following protocol details the step-wise synthesis of a Cereblon (CRBN)-directed PROTAC using a Boc-protected diamine. This methodology is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding.

PROTAC_Synthesis E3 E3 Ligase Ligand (e.g., Fluorothalidomide) Step1 SNAr Coupling (DIPEA, DMF, 90°C) E3->Step1 Boc Boc-Protected Diamine (PEG, Alkyl, Rigid) Boc->Step1 Int1 Boc-Protected Ligand-Linker Conjugate Step1->Int1 LC-MS: [M+H]+ Step2 Acidic Deprotection (TFA/DCM, RT) Int1->Step2 Int2 Free Amine Intermediate (TFA Salt) Step2->Int2 LC-MS: -100 Da Step3 Amide Coupling (HATU, DIPEA, DMF) Int2->Step3 POI POI Warhead (Carboxylic Acid) POI->Step3 PROTAC Functional PROTAC (Ternary Complex Ready) Step3->PROTAC LC-MS & NMR

Workflow for PROTAC synthesis utilizing chemoselective Boc-protected diamine linkers.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Conjugate the free amine of the Boc-diamine to the E3 ligase ligand (e.g., 4-fluorothalidomide).

  • Causality & Reagents: Fluorothalidomide is highly activated for SNAr. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF without competing with the diamine for the electrophilic center. DMF is chosen as a polar aprotic solvent to stabilize the transition state.

  • Procedure: Dissolve 4-fluorothalidomide (1.0 eq) and the Boc-protected diamine (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and heat to 90°C for 12 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The reaction is complete when the peak corresponding to 4-fluorothalidomide disappears and a new peak matching the exact mass of the Boc-protected conjugate [M+H]+ emerges.

Phase 2: Acidic Deprotection
  • Objective: Remove the Boc group to liberate the primary amine for the final coupling.

  • Causality & Reagents: A mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:1 v/v) is used. TFA cleanly cleaves the carbamate, and its high volatility allows for easy removal via lyophilization, leaving a clean TFA salt ready for the next step.

  • Procedure: Dissolve the purified intermediate in DCM, add an equal volume of TFA, and stir at room temperature for 2 hours. Concentrate under reduced pressure.

  • Self-Validation (Critical): LC-MS analysis must definitively show a mass shift of -100 Da (loss of the Boc group) and a shift to an earlier retention time (due to increased polarity). If the [M+H]+ mass from Phase 1 persists, the deprotection is incomplete and must be re-subjected to TFA.

Phase 3: Final Assembly (Amide Coupling)
  • Objective: Attach the POI warhead (containing a carboxylic acid) to the deprotected linker-E3 conjugate.

  • Causality & Reagents: HATU is selected over traditional EDC/NHS coupling because it is highly efficient for sterically hindered carboxylic acids, minimizing epimerization and accelerating reaction times. DIPEA is added to neutralize the TFA salt from Phase 2, allowing the free amine to attack the activated ester.

  • Procedure: Dissolve the POI-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester. Add the deprotected linker-E3 conjugate (1.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation: Confirm the final PROTAC mass via high-resolution mass spectrometry (HRMS) and verify structural integrity (specifically the preservation of the base-sensitive glutarimide ring) via 1H-NMR.

Sources

Comparative

Analytical Comparison Guide: HPLC Validation Methods for Di-tert-butyl octane-1,8-diyldicarbamate Purity

Executive Summary Di-tert-butyl octane-1,8-diyldicarbamate (CAS 82409-00-5), commonly known as N,N'-di-Boc-1,8-octanediamine, is a critical aliphatic linker utilized in the synthesis of PROTACs, macrocycles, and advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-tert-butyl octane-1,8-diyldicarbamate (CAS 82409-00-5), commonly known as N,N'-di-Boc-1,8-octanediamine, is a critical aliphatic linker utilized in the synthesis of PROTACs, macrocycles, and advanced drug delivery systems 1. Validating the purity of this intermediate presents a notorious "invisible peak" challenge for analytical laboratories. Because the molecule consists of an 8-carbon aliphatic chain flanked by two carbamate (Boc) groups, it completely lacks the conjugated pi-system required for robust UV detection.

As a Senior Application Scientist, I have designed this guide to objectively compare the legacy approach (RP-HPLC-UV) against the modern gold standard (RP-HPLC-CAD). By examining the mechanistic causality behind detector responses, this guide provides a self-validating framework for ensuring absolute chemical purity.

The Analytical Challenge: Causality & Mechanisms

The Beer-Lambert Limitation (UV Detection)

Traditional UV detectors rely on the molar absorptivity of the analyte. The Boc-carbamate group exhibits only weak absorbance deep in the vacuum UV range. At 210 nm, we are merely measuring the tail of this absorption band. When executing a reversed-phase gradient (e.g., 10% to 90% Acetonitrile) to separate impurities, the changing ratio of organic to aqueous solvent drastically alters the refractive index and background absorbance of the mobile phase. This causes severe baseline drift that routinely masks low-level impurities, rendering UV detection highly unreliable for aliphatic carbamates [[2]]().

The Mass-Flow Advantage (CAD/ELSD Detection)

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) bypass optical properties entirely. They are mass-flow detectors. The column effluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged (CAD) or used to scatter light (ELSD). The resulting signal is directly proportional to the mass of the analyte, making it a near-universal detector for non-volatile compounds, regardless of their chemical structure or lack of a chromophore 3.

DetectorSelection Start Analyte: di-tert-butyl octane-1,8-diyldicarbamate CheckUV Strong UV Chromophore? Start->CheckUV HPLC_UV RP-HPLC-UV (254 nm) Not Suitable CheckUV->HPLC_UV Yes CheckVol Is the analyte volatile? CheckUV->CheckVol No GC GC-FID / GC-MS (For Volatiles) CheckVol->GC Yes HPLC_CAD RP-HPLC-CAD / ELSD (Optimal Choice) CheckVol->HPLC_CAD No

Decision matrix for HPLC detector selection based on analyte chromophore and volatility properties.

Experimental Protocols

To ensure absolute trustworthiness, the CAD protocol described below is designed as a self-validating system . Because CAD response is uniform for all non-volatiles, we employ a mass-balance approach. By spiking the sample with a known mass of a structurally distinct, non-volatile internal standard, we continuously verify nebulization efficiency and calculate the absolute mass of both the API and any unknown impurities without needing individual reference standards.

Protocol 1: RP-HPLC-CAD (The Gold Standard)
  • Causality Check: Why use Formic Acid instead of Phosphate buffer? CAD requires strictly volatile mobile phases. Non-volatile salts like phosphates will precipitate in the detector, causing catastrophic background noise and hardware clogging 4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve di-tert-butyl octane-1,8-diyldicarbamate in LC-MS grade Methanol to a final concentration of 1.0 mg/mL. Spike with 0.1 mg/mL Sulfamerazine as an internal standard to validate nebulization efficiency.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (Volatile).

    • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (Volatile).

    • Gradient: 5% B to 95% B over 10 minutes (ensures elution of highly lipophilic di-Boc compounds), hold at 95% B for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

  • CAD Detection Parameters:

    • Evaporator Temperature: 35°C. (Causality: High enough to evaporate water/acetonitrile, low enough to prevent thermal degradation or volatilization of semi-volatile mono-Boc impurities).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

Protocol 2: RP-HPLC-UV (The Legacy Fallback)
  • Causality Check: Why 210 nm? The carbamate carbonyl group lacks conjugation, meaning its UV absorption maximum is below 200 nm. 210 nm is the lowest practical wavelength before solvent absorbance completely blinds the detector [[2]]().

Step-by-Step Methodology:

  • Sample Preparation: Dissolve sample in Acetonitrile to 5.0 mg/mL (a much higher concentration is required due to poor UV sensitivity).

  • Chromatographic Separation:

    • Column: Thermo Acclaim C18 (4.6 x 150 mm, 3.0 µm).

    • Mobile Phase: Same as Protocol 1, strictly using UV-grade solvents.

    • Gradient: 10% B to 90% B over 15 minutes.

  • UV Detection Parameters:

    • Wavelength: 210 nm (Primary), 360 nm (Reference). (Causality: The reference wavelength attempts to subtract the severe baseline drift caused by the gradient, though this mathematical correction is often imperfect).

Comparative Validation Data

The following table summarizes the quantitative performance metrics when validating di-tert-butyl octane-1,8-diyldicarbamate purity using both methodologies.

Validation ParameterRP-HPLC-UV (210 nm)RP-HPLC-CADScientific Causality & Rationale
LOD (Limit of Detection) 5.0 µg/mL0.2 µg/mLCAD removes solvent noise via evaporation; UV is severely limited by the weak carbamate absorbance 2.
LOQ (Limit of Quantitation) 15.0 µg/mL0.6 µg/mLCAD achieves superior signal-to-noise for non-chromophoric aliphatic chains [[3]]().
Linearity >0.999 (Linear fit)>0.998 (Quadratic fit)UV follows Beer-Lambert (linear); CAD response is inherently non-linear due to droplet size distribution dynamics 2.
Precision (%RSD) 3.5% (at LOQ)1.2% (at LOQ)UV suffers from baseline drift during gradients; CAD provides a highly stable baseline 4.
Impurity Specificity Misses aliphatic aminesUniversal (Non-volatiles)CAD detects unreacted 1,8-octanediamine (an expected impurity); UV is entirely blind to it 3.

Conclusion

When validating the purity of di-tert-butyl octane-1,8-diyldicarbamate, relying on traditional UV detection introduces systemic blind spots, particularly regarding unreacted aliphatic diamines and baseline drift artifacts. Upgrading to a Charged Aerosol Detector (CAD) not only lowers the Limit of Quantitation by over an order of magnitude but also transforms the assay into a self-validating, mass-balance system. For researchers developing PROTACs or complex macrocycles, adopting RP-HPLC-CAD ensures that "invisible" aliphatic impurities do not compromise downstream synthetic yields or biological assays.

References

  • Title : Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : How Charged Aerosol Detection is Revolutionizing HPLC Analysis Source : Wiley Focus URL :[Link]

  • Title : Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source : Thermo Fisher Scientific / LCMS.cz URL :[Link]

  • Title : Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections Source : MDPI URL :[Link]

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Characterization of Di-tert-butyl octane-1,8-diyldicarbamate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Di-tert-butyl octane-1,8-diyldicarbamate (also known as N,N′ -Bis(t-butoxycarbonyl)-1,8-octanediamine) is a critical bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Di-tert-butyl octane-1,8-diyldicarbamate (also known as N,N′ -Bis(t-butoxycarbonyl)-1,8-octanediamine) is a critical bifunctional linker widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex peptide networks [1]. With a molecular formula of C18H36N2O4 and a monoisotopic mass of 344.2675 Da, its characterization presents a distinct analytical challenge: the extreme lability of its two terminal tert-butyloxycarbonyl (Boc) protecting groups.

This guide objectively compares the performance of three primary mass spectrometry (MS) ionization techniques—Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI)—for the structural validation and quantification of this compound.

The Mechanistic Causality of Boc Fragmentation

To optimize MS parameters, one must first understand the gas-phase chemistry of the Boc group. Regardless of the ionization method, the Boc moiety is highly susceptible to energy-induced degradation.

The fragmentation is driven by the stability of the tert-butyl cation. Upon activation (thermal or collisional), the molecule undergoes an E1-like elimination, expelling isobutylene ( Δm=−56 Da). This leaves behind an unstable carbamic acid intermediate, which rapidly undergoes decarboxylation to expel carbon dioxide ( Δm=−44 Da)[2].

For a di-Boc protected compound like di-tert-butyl octane-1,8-diyldicarbamate, this results in a cascading loss of up to 200 Da (two Boc groups at 100 Da each), ultimately yielding the protonated free 1,8-diaminooctane backbone at m/z 145.17 [3].

G M [M+H]+ m/z 345.27 Iso1 [M+H - C4H8]+ m/z 289.21 M->Iso1 - Isobutylene (-56 Da) Boc1 [M+H - Boc]+ m/z 245.22 M->Boc1 - Boc (-100 Da) Iso1->Boc1 - CO2 (-44 Da) Iso2 [M+H - Boc - C4H8]+ m/z 189.16 Boc1->Iso2 - Isobutylene (-56 Da) Boc2 [M+H - 2Boc]+ m/z 145.17 Boc1->Boc2 - Boc (-100 Da) Iso2->Boc2 - CO2 (-44 Da)

Fig 1: ESI-MS/MS fragmentation cascade of di-tert-butyl octane-1,8-diyldicarbamate.

Comparative Analysis of Ionization Techniques

The choice of ionization technique fundamentally alters the observed mass spectrum. Below is an objective comparison of how ESI, GC-EI, and APCI perform when analyzing this di-Boc protected diamine.

Electrospray Ionization (ESI-MS): The Gold Standard for Intact Mass

ESI is a "soft" ionization technique. When coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, it is the only reliable method for observing the intact molecule. By strictly controlling the desolvation temperature and cone voltage, in-source fragmentation can be minimized, yielding a dominant [M+H]+ at m/z 345.27 and a sodium adduct [M+Na]+ at m/z 367.26.

Electron Ionization (GC-EI-MS): Structural Fingerprinting

EI utilizes a harsh 70 eV electron beam. For di-tert-butyl octane-1,8-diyldicarbamate, the molecular ion [M]+∙ (m/z 344) is completely absent . The energy vastly exceeds the bond dissociation energy of the Boc groups. The spectrum is instead dominated by low-mass aliphatic fragments (e.g., m/z 30 corresponding to [CH2​=NH2​]+ ) and the tert-butyl cation (m/z 57). It is excellent for library matching but poor for intact molecular weight confirmation.

Atmospheric Pressure Chemical Ionization (APCI-MS): The Thermal Trap

APCI requires the liquid eluent to be vaporized at high temperatures (typically 350–450 °C). Because Boc groups are thermally labile, the compound undergoes complete thermal deprotection prior to corona discharge ionization. Consequently, APCI spectra misleadingly present the base peak as m/z 145.17 (the free diamine), with no trace of the intact mass.

Quantitative Data Summary
Ionization TechniqueIntact Ion ObservedPrimary Base PeakDiagnostic FragmentsBest Application
ESI-QTOF (Positive) Yes (m/z 345.27)m/z 345.27 [M+H]+ m/z 289.21, 245.22, 145.17Exact mass confirmation; impurity profiling.
GC-EI (70 eV) Nom/z 57 [C4​H9​]+ m/z 144, 57, 44, 30Structural fingerprinting; residual solvent checks.
APCI (Positive) Nom/z 145.17 [M−2Boc+H]+ m/z 145.17High-throughput screening of the deprotected core.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with a specific mechanistic purpose.

Protocol A: Intact Mass Confirmation via ESI-QTOF MS

Objective: Prevent in-source fragmentation of the labile Boc groups while achieving high mass accuracy.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring high ionization efficiency for the [M+H]+ species without requiring high capillary voltages [3].

  • Source Parameters:

    • Capillary Voltage: 2.5 kV (Keep low to prevent corona discharge).

    • Desolvation Temperature: 200 °C (Critical: Standard peptide methods use 350 °C, which will thermally cleave the Boc groups. Lowering this preserves the intact molecule).

    • Cone Voltage / Declustering Potential: 15 V (Minimizes energetic collisions in the transfer optics).

  • Self-Validation Step: Co-infuse Leucine Enkephalin (556.2771 Da) as a lock-mass. If the lock-mass signal degrades, the source is too hot or energetic. If the sample shows predominantly m/z 245 or 145, incrementally lower the cone voltage until m/z 345 is the base peak.

  • MS/MS Acquisition: Isolate m/z 345.27 in the quadrupole and apply a Collision Energy (CE) ramp from 10 to 30 eV to map the sequential loss of isobutylene and CO2​ .

Protocol B: Structural Fingerprinting via GC-EI-MS

Objective: Obtain reproducible fragmentation for library matching.

  • Sample Preparation: Dissolve 1 mg/mL in anhydrous Dichloromethane (DCM). Do not use protic solvents, as they expand excessively in the GC liner.

  • Inlet Parameters: Set the split/splitless injector to 250 °C.

    • Causality: While this temperature induces partial thermal degradation of the Boc groups, the subsequent 70 eV EI source will shatter the molecule regardless. Reproducible vaporization is prioritized over thermal preservation.

  • Chromatography: Use a standard 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS). Temperature program: 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C.

  • Self-Validation Step: Run a blank DCM injection immediately prior. The appearance of m/z 57 (t-butyl) in the blank indicates carryover or degradation in the inlet liner, necessitating liner replacement before analyzing the target compound.

W Start Di-tert-butyl octane-1,8-diyldicarbamate Sample Preparation ESI ESI-QTOF MS (Soft Ionization) Start->ESI Intact Mass Analysis EI GC-EI MS (Hard Ionization) Start->EI Structural Fingerprinting APCI APCI MS (Thermal Ionization) Start->APCI High-Throughput LC ESI_Out Yields:[M+H]+, [M+Na]+ Controlled MS/MS ESI->ESI_Out EI_Out Yields: Aliphatic fragments No Molecular Ion EI->EI_Out APCI_Out Yields: Thermal Deprotection m/z 145.17 (Free Diamine) APCI->APCI_Out

Fig 2: Decision workflow for selecting the appropriate MS ionization technique.

Conclusion and Best Practices

For the rigorous characterization of di-tert-butyl octane-1,8-diyldicarbamate, ESI-QTOF MS is the superior technique. It provides the necessary gentleness to observe the intact di-Boc protected molecule while offering the tandem MS capabilities required to sequentially strip the protecting groups for structural confirmation. GC-EI and APCI should be utilized strictly for orthogonal structural fingerprinting or when analyzing the fully deprotected downstream products, as their inherent energy profiles destroy the Boc moieties prior to detection.

References

  • PubChem. "Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063". National Center for Biotechnology Information. Available at:[Link]

  • European Pharmaceutical Review. "Mass Spectrometry: another tool from the PAT toolbox" (2005). Discusses the mechanistic pathways of Boc deprotection, specifically the generation of isobutylene and carbon dioxide. Available at:[Link]

  • Prabhakar, S., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry (2008). Details the distinct fragmentation of Boc groups and the loss of isobutylene in ESI-MS. Available at:[Link]

Comparative

A Technical Guide to Validating Cross-Linking Efficiency: A Comparative Analysis of Di-tert-butyl octane-1,8-diyldicarbamate and Alternative Cross-Linkers

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer science, particularly in applications critical to drug development such as controlled-release matrices, hydrogels, and medical devic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, particularly in applications critical to drug development such as controlled-release matrices, hydrogels, and medical device coatings, the degree of cross-linking is a paramount parameter governing the material's performance. The formation of a three-dimensional polymer network through cross-linking dictates crucial properties including mechanical strength, swelling behavior, degradation kinetics, and drug diffusion rates.[1] This guide provides an in-depth technical comparison of cross-linking validation methodologies, with a focus on di-tert-butyl octane-1,8-diyldicarbamate, a potential thermally-activated cross-linking agent, and its alternatives.

While di-tert-butyl octane-1,8-diyldicarbamate is commercially available and classified as a cross-linker, detailed public-domain data on its specific application and efficiency in polymer networks is scarce. This guide, therefore, extrapolates its potential cross-linking mechanism based on the known chemistry of tert-butyl carbamates and contrasts it with well-established cross-linking agents. The core of this guide lies in the detailed protocols for validating cross-linking efficiency, providing researchers with the tools to empirically assess and compare the performance of any chosen cross-linker.

The Cross-Linking Landscape: Mechanisms and Key Players

Cross-linking is the process of forming covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a single, interconnected network.[2] The choice of cross-linker is dictated by the polymer's functional groups, the desired network properties, and the required processing conditions.

Di-tert-butyl octane-1,8-diyldicarbamate: A Latent, Thermally-Activated Approach

Di-tert-butyl octane-1,8-diyldicarbamate possesses two tert-butoxycarbonyl (Boc)-protected amine functional groups. The Boc protecting group is known to be labile under thermal or strong acidic conditions.[2][3] This suggests a latent cross-linking mechanism where the molecule remains inert until activated by heat. Upon heating, the Boc groups are removed, yielding a primary diamine (octane-1,8-diamine) and gaseous byproducts (isobutylene and carbon dioxide). This in-situ generated diamine can then react with suitable functional groups on the polymer backbone, such as epoxides, isocyanates, or activated esters, to form a cross-linked network.

Postulated Cross-Linking Mechanism:

Di-tert-butyl octane-1,8-diyldicarbamate Di-tert-butyl octane-1,8-diyldicarbamate Octane-1,8-diamine + Isobutylene + CO2 Octane-1,8-diamine + Isobutylene + CO2 Di-tert-butyl octane-1,8-diyldicarbamate->Octane-1,8-diamine + Isobutylene + CO2 Heat (Δ) Cross-linked Polymer Cross-linked Polymer Octane-1,8-diamine + Isobutylene + CO2->Cross-linked Polymer Reaction with Polymer Functional Groups

Caption: Postulated thermal activation of di-tert-butyl octane-1,8-diyldicarbamate for polymer cross-linking.

This latent nature offers a significant processing advantage, allowing for the formulation of one-component systems that are stable at ambient temperatures and can be cured on demand with thermal treatment.

Alternative Cross-Linking Agents: A Comparative Overview

A multitude of cross-linking agents are available, each with distinct chemistries and applications. For the purpose of comparison with a diamine-generating system, we will consider two common classes: diisocyanates and diepoxides.

  • Diisocyanates (e.g., Toluene diisocyanate - TDI, Methylene diphenyl diisocyanate - MDI): These are highly reactive compounds that readily form urethane or urea linkages with hydroxyl and amine groups, respectively.[4] They are widely used in the production of polyurethanes.[4] Their high reactivity necessitates two-component systems and careful handling due to toxicity.[5]

  • Diepoxides (e.g., Ethylene glycol diglycidyl ether - EGDGE): These cross-linkers react with nucleophilic groups such as amines, hydroxyls, and carboxylic acids to form stable ether or ester linkages. They often require elevated temperatures or catalysts to achieve efficient cross-linking.

Table 1: Comparison of Cross-Linking Agent Characteristics

FeatureDi-tert-butyl octane-1,8-diyldicarbamate (Postulated)Diisocyanates (TDI, MDI)Diepoxides (EGDGE)
Activation Thermal (latent)Highly reactive at ambient temperatureThermal/Catalytic
Reaction Chemistry Amine reaction with electrophilic groupsIsocyanate reaction with nucleophilesEpoxide reaction with nucleophiles
Byproducts Isobutylene, Carbon DioxideNoneNone
System Type Potentially one-componentTypically two-componentOne or two-component
Handling Likely lower toxicity before activationHigh toxicity, requires careful handlingModerate toxicity
Curing Conditions Elevated temperatureAmbient or elevated temperatureElevated temperature, often with catalyst

Validating Cross-Linking Efficiency: A Multi-faceted Approach

Quantifying the extent of cross-linking is crucial for ensuring the reproducibility and performance of a polymeric material. No single technique provides a complete picture; therefore, a combination of methods is recommended for a comprehensive validation.

Swelling Studies: A Classical and Accessible Method

Principle: A cross-linked polymer, when immersed in a compatible solvent, will swell but not dissolve. The extent of swelling is inversely proportional to the cross-link density; a more densely cross-linked network will restrict the ingress of solvent molecules and thus swell less.[2]

Experimental Protocol (based on ASTM D2765):

  • Sample Preparation: Prepare polymer samples of known initial mass (W_i).

  • Solvent Immersion: Immerse the samples in a suitable solvent (e.g., toluene, THF, water for hydrogels) at a specific temperature for a defined period (typically 24-72 hours) to reach equilibrium swelling.

  • Swollen Mass Measurement: Remove the samples from the solvent, gently blot the surface to remove excess solvent, and immediately weigh to obtain the swollen mass (W_s).

  • Dry Mass Measurement: Dry the swollen samples under vacuum at an elevated temperature until a constant mass is achieved to get the final dry mass (W_d).

  • Calculations:

    • Swell Ratio (Q): Q = W_s / W_d

    • Gel Content (%): Gel Content = (W_d / W_i) * 100

A higher gel content and a lower swell ratio indicate a greater degree of cross-linking.[2]

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Properties

Principle: DMA measures the viscoelastic properties of a material as a function of temperature, time, or frequency. For a cross-linked polymer, the storage modulus (G' or E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly proportional to the cross-link density.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare rectangular or cylindrical samples of the cross-linked polymer with defined dimensions.

  • DMA Analysis:

    • Perform a temperature sweep at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5 °C/min).

    • Identify the rubbery plateau region from the storage modulus versus temperature curve.

  • Calculation of Cross-link Density (ν): The cross-link density can be calculated from the storage modulus (E') in the rubbery plateau using the theory of rubber elasticity:

    • ν = E' / (3RT)

    • Where:

      • ν is the cross-link density (mol/m³)

      • E' is the storage modulus in the rubbery plateau (Pa)

      • R is the ideal gas constant (8.314 J/mol·K)

      • T is the absolute temperature in the rubbery plateau (K)

Table 2: Expected DMA Results for Varying Cross-linker Concentrations

Cross-linker ConcentrationStorage Modulus (E') in Rubbery PlateauCalculated Cross-link Density (ν)
LowLowerLower
MediumIntermediateIntermediate
HighHigherHigher
Spectroscopic Techniques: Monitoring Chemical Changes

Principle: Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the chemical reactions involved in cross-linking.

  • FTIR Spectroscopy: This technique can track the disappearance of functional groups from the cross-linker and the polymer, and the appearance of new bonds formed during cross-linking. For example, when using a diisocyanate cross-linker with a hydroxyl-functionalized polymer, one would monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the hydroxyl peak (~3300 cm⁻¹), and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).

  • Solid-State NMR Spectroscopy: NMR can provide detailed information about the molecular structure and dynamics of the polymer network. Changes in the mobility of polymer chains upon cross-linking can be observed through changes in relaxation times (e.g., T2 relaxation).[3]

Experimental Workflow for FTIR Analysis:

cluster_0 FTIR Analysis Workflow A Record FTIR spectrum of un-crosslinked polymer C Mix polymer and cross-linker, initiate cross-linking A->C B Record FTIR spectrum of cross-linking agent B->C D Record FTIR spectra at different time points during curing C->D E Analyze spectra for disappearance of reactant peaks and appearance of product peaks D->E

Caption: Workflow for monitoring cross-linking kinetics using FTIR spectroscopy.

Case Study: Hypothetical Comparison of Cross-Linking Efficiency

To illustrate the application of these validation methods, let's consider a hypothetical scenario comparing the cross-linking of a hydroxyl-functionalized polymer with di-tert-butyl octane-1,8-diyldicarbamate and a diisocyanate.

Table 3: Hypothetical Experimental Data for Cross-Linking Validation

ParameterDi-tert-butyl octane-1,8-diyldicarbamateDiisocyanate (MDI)
Curing Conditions 150°C, 2 hours80°C, 1 hour
Swell Ratio (in THF) 3.52.8
Gel Content (%) 95%98%
Storage Modulus (E') @ 100°C (MPa) 2.13.5
Calculated Cross-link Density (mol/m³) 2.25 x 10⁻⁴3.75 x 10⁻⁴
FTIR Analysis Disappearance of -OH peaks, appearance of urethane peaksDisappearance of -NCO and -OH peaks, appearance of urethane peaks

Interpretation: In this hypothetical case, the diisocyanate cross-linker leads to a more densely cross-linked network, as evidenced by the lower swell ratio, higher gel content, and higher storage modulus. This is expected given the high reactivity of isocyanates. The di-tert-butyl octane-1,8-diyldicarbamate, requiring a higher activation temperature, results in a slightly lower cross-link density under these specific conditions. However, its one-component formulation and potentially lower toxicity profile could be advantageous in certain applications.

Conclusion and Future Directions

The validation of cross-linking efficiency is a critical step in the development of high-performance polymers for the pharmaceutical and biomedical fields. This guide has provided a framework for comparing cross-linking agents, using di-tert-butyl octane-1,8-diyldicarbamate as a case study for a latent, thermally-activated system. While direct experimental data for this specific compound is limited, the principles of its potential activation and the methodologies for its validation are well-established.

Future research should focus on generating empirical data for the cross-linking performance of di-tert-butyl octane-1,8-diyldicarbamate in various polymer systems. A thorough investigation of its activation kinetics, the influence of catalysts, and a direct comparison with a wider range of commercial cross-linkers will be invaluable for its adoption in advanced applications. The combination of swelling studies, dynamic mechanical analysis, and spectroscopic techniques will provide the comprehensive understanding required to tailor polymer network properties for the next generation of drug delivery systems and medical devices.

References

  • TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. Available from: [Link]

  • Jordi Labs. Crosslink Density Determination Analytical Techniques. Available from: [Link]

  • de Sousa, F. D. B., Scuracchio, C. H., & Bretas, R. E. S. (2021). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. Journal of the Brazilian Chemical Society, 32(1), 1-11. Available from: [Link]

  • Choi, S.-S. (2019). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. Elastomers and Composites, 54(3), 101-110. Available from: [Link]

  • ResolveMASS Laboratories Inc. Crosslinked Polymer Analysis. Available from: [Link]

  • Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks. Polymers for the Future, 1(1), 1-23. Available from: [Link]

  • Gama, N. V., Ferreira, A., & Barros-Timmons, A. (2018). Introduction to Polyurethane Chemistry. RSC Green Chemistry, 20(24), 1-19. Available from: [Link]

  • PubChem. Di-tert-butyl octane-1,8-diyldicarbamate. Available from: [Link]

  • Wikipedia. Blocked isocyanate. Available from: [Link]

  • Scribd. Measuring Crosslink Density in Polymers. Available from: [Link]

  • FILAB. Measurement of the cross-linking rate of a polymer. Available from: [Link]

  • PMC. Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. Available from: [Link]

  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Available from: [Link]

  • YouTube. Effects of Different Isocyanates on Polyurethanes. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Di-tert-butyl octane-1,8-diyldicarbamate

Advanced Laboratory Safety & Operational Guide: Handling Di-tert-butyl octane-1,8-diyldicarbamate Introduction Di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5)[1] is a critical intermediate in modern drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling Di-tert-butyl octane-1,8-diyldicarbamate

Introduction Di-tert-butyl octane-1,8-diyldicarbamate (CAS: 82409-00-5)[1] is a critical intermediate in modern drug development, frequently utilized in the synthesis of PROTAC linkers, peptidomimetics, and bioconjugates. While generally stable, its specific physicochemical properties—namely its high lipophilicity and potential for rapid gas evolution during deprotection—demand rigorous operational and safety protocols. This guide provides drug development professionals with a self-validating system for the safe handling, processing, and disposal of this compound, ensuring laboratory safety goes beyond basic compliance.

Chemical Identity & Mechanistic Hazard Profile

To design an effective safety protocol, operators must first understand the molecular behavior of the compound. General chemical properties and identifiers are well-documented by authoritative suppliers such as 1[1] and 2[2].

Table 1: Quantitative Chemical Properties & Hazard Causality

PropertyValueMechanistic Implication & Hazard
CAS Number 82409-00-5Unique identifier for safety tracking and SDS retrieval[1].
Molecular Formula C18H36N2O4High carbon-to-heteroatom ratio indicates strong hydrophobicity[2].
Molar Mass 344.50 g/mol Forms fine, low-density crystalline powders prone to aerosolization[2].
Functional Groups Dual N-Boc protected aminesSusceptible to acid-catalyzed cleavage, releasing volatile gases.

Mechanistic Hazard Causality:

  • Dermal Penetration via Solvents: In its solid state, the compound poses a standard irritant risk. However, the dual tert-butyloxycarbonyl (Boc) groups render the molecule highly lipophilic. If dissolved in organic solvents (e.g., DCM, DMF, or DMSO), the solvent acts as a carrier, significantly enhancing the molecule's ability to penetrate the stratum corneum of the skin.

  • Static Aerosolization: Aliphatic chains are excellent insulators. When handled in dry laboratory environments, the powder easily accumulates static electricity, leading to spontaneous aerosolization and inhalation risks.

  • Deprotection Pressurization: The most significant operational hazard occurs during downstream processing. Exposure to strong acids (such as Trifluoroacetic acid or HCl) cleaves the Boc groups, rapidly evolving carbon dioxide (CO2) and isobutylene gases. If conducted in a closed system, this reaction will cause catastrophic vessel pressurization.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards and standard parameters outlined by 3[3], the following PPE is mandatory. Every choice is grounded in the physical realities of the compound's behavior.

Table 2: PPE Specifications and Self-Validation

PPE CategorySpecificationCausality & Self-Validation Check
Hand Protection Nitrile (≥4 mil for solid); Silver Shield/Laminate (for solvent solutions)Causality: Nitrile blocks the solid. Laminate prevents solvent-mediated dermal transport. Check: Inflate gloves to check for pinholes prior to donning.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Protects against static-driven powder aerosolization and solvent splashes. Check: Ensure a tight seal around the upper cheekbones.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Causality: Required when dissolving the compound in highly flammable organic solvents. Check: Fully buttoned, cuffs tucked into gloves.
Respiratory N95/P100 Particulate Respirator (if outside hood)Causality: Prevents inhalation of fine, statically charged dust particles. Check: Perform a positive/negative pressure seal check.

Experimental Protocols: Handling and Processing

The following step-by-step methodology ensures a self-validating workflow, mitigating risks at each phase of operation.

Protocol A: Static-Free Weighing and Transfer

  • Environmental Verification: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm). Do not exceed 120 fpm, as excessive turbulence will scatter the low-density powder.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing boat with a static-dissipative cloth. Ground yourself using an anti-static wrist strap if the ambient humidity is below 30%.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the Di-tert-butyl octane-1,8-diyldicarbamate directly into a pre-tared, dry reaction vessel.

  • Validation: Visually inspect the weighing area for stray particulates. Wipe down the balance pan with a damp lint-free wipe immediately after use.

Protocol B: Solvent Dissolution and Acidic Deprotection

  • Solvent Addition: Secure the reaction vessel in the fume hood. Slowly add the organic solvent (e.g., Dichloromethane) down the side of the vessel to prevent splashing. The compound will dissolve readily due to its lipophilic nature.

  • Deprotection Setup (Critical): If your workflow requires removing the Boc groups, equip the reaction flask with a mineral oil bubbler or a vented needle. Never seal the vessel.

  • Acid Addition: Add the deprotecting acid (e.g., TFA) dropwise at 0°C.

  • Gas Monitoring: Observe the bubbler. The evolution of bubbles confirms the release of CO2 and isobutylene. Maintain venting until gas evolution ceases entirely, indicating complete deprotection.

Operational Workflow Visualization

The following diagram maps the logical progression of the handling and processing workflow, emphasizing the critical transition from solid handling to gas-evolving deprotection. (Note: Diagram optimized for a maximum width of 760px).

G cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Handling & Processing cluster_2 Phase 3: Disposal N1 Fume Hood Verification (80-100 fpm) N2 Don PPE (Nitrile, Goggles, FR Lab Coat) N1->N2 N3 Static-Free Weighing N2->N3 N4 Solvent Dissolution N3->N4 N5 Acidic Deprotection (Vent CO2/Isobutylene) N4->N5 Add TFA/HCl (Dropwise) N6 Waste Segregation N5->N6 N7 Decontamination N6->N7

Caption: Workflow for handling Di-tert-butyl octane-1,8-diyldicarbamate, highlighting the critical venting step.

Emergency Response & Disposal Plan

Trustworthy laboratory management requires planning for failure states. For bulk handling and environmental compliance, refer to the product handling notices from 4[4].

Spill Management:

  • Solid Spill: Do not sweep dry. Cover the powder with damp absorbent pads to prevent aerosolization, then carefully scoop into a hazardous waste container.

  • Solution Spill: Absorb with inert materials (vermiculite or sand). Do not use combustible materials like paper towels if dissolved in flammable solvents.

Waste Segregation:

  • Solid Waste: Dispose of unreacted powder and contaminated weighing boats in a clearly labeled "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Segregate based on the solvent used. If DCM was used, route to "Halogenated Organic Waste." If ethyl acetate or DMF was used, route to "Non-Halogenated Organic Waste."

  • Crucial Warning: Never dispose of unreacted Di-tert-butyl octane-1,8-diyldicarbamate into a waste container known to contain strong acids. Unintended deprotection in the waste carboy will cause gas evolution and potential container rupture.

References

  • J&K Scientific LLC.
  • BLD Pharm.
  • ChemicalBook.
  • Cymit Química S.L.

Sources

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